Product packaging for Remikiren(Cat. No.:CAS No. 126222-34-2)

Remikiren

Cat. No.: B1679268
CAS No.: 126222-34-2
M. Wt: 630.8 g/mol
InChI Key: UXIGZRQVLGFTOU-VQXQMPIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Remikiren is an L-histidine derivative that is L-histidine in which one of the amino hydrogens is replaced by a (2S)-2-[(2-methylpropane-2-sulfonyl)methyl]-3-phenylpropanoyl group and the carboxy group is replaced by a [(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino group. It is a renin inhibitor which was under development for the treatment of hypertension (now discontinued). It has a role as an antihypertensive agent, a vasodilator agent, a peptidomimetic and an EC 3.4.23.15 (renin) inhibitor. It is a sulfone, a diol, a secondary carboxamide, a member of cyclopropanes and a L-histidine derivative.
This compound is an orally active, high specificity renin inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50N4O6S B1679268 Remikiren CAS No. 126222-34-2

Properties

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Remikiren: A Technical Guide to Its Mechanism of Action in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of remikiren (Ro 42-5892), a potent and highly specific, orally active inhibitor of the enzyme renin. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a direct renin inhibitor that targets the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][2] Renin, an aspartyl protease released primarily by the juxtaglomerular cells of the kidney, is responsible for the enzymatic cleavage of angiotensinogen into the decapeptide angiotensin I.[2] By competitively inhibiting the active site of renin, this compound effectively blocks this conversion.[3]

The inhibition of angiotensin I formation leads to a subsequent reduction in the levels of angiotensin II, a potent vasoconstrictor and the primary active component of the RAAS.[1] The downstream effects of reduced angiotensin II levels include:

  • Vasodilation: Reduced arterial and venous constriction, leading to a decrease in systemic vascular resistance and blood pressure.[2]

  • Reduced Aldosterone Secretion: Diminished stimulation of the adrenal cortex results in lower aldosterone levels, promoting natriuresis (renal sodium excretion) and diuresis (water excretion).[2]

  • Downregulation of Sympathetic Activity: Attenuation of angiotensin II's facilitatory effects on norepinephrine release from sympathetic nerve terminals.[2]

This targeted blockade at the apex of the RAAS cascade makes this compound a highly specific therapeutic agent, avoiding the off-target effects associated with less specific enzymes like Angiotensin-Converting Enzyme (ACE), which also degrades bradykinin.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Effects Physiological Effects: • Vasoconstriction • Aldosterone Release • Sympathetic Activation Angiotensin_II->Effects Renin Renin (from Kidney) ACE ACE This compound This compound This compound->Renin Inhibition

Figure 1. this compound's site of action in the RAAS pathway.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of this compound have been characterized in numerous studies. The data presented below are summarized for comparative analysis.

Table 1: Potency and In Vivo Efficacy of this compound
ParameterSpecies/SystemValueReference
IC₅₀ Human Pure Renin0.7 nM[3]
IC₅₀ Human Plasma Renin0.8 nM (0.5 ng/mL)[4][5]
Blood Pressure (BP) Effect Hypertensive Patients (Monotherapy)No significant change in BP[6]
BP Effect Hypertensive Patients (+ Hydrochlorothiazide)Marked reduction in BP[6]
Plasma Renin Activity (PRA) Hypertensive PatientsEffective inhibition 24h post-dose[6]
Angiotensin II Levels Hypertensive PatientsReduced only during the first hours post-dose[6]
Table 2: Summary of Human Pharmacokinetic Parameters for Oral this compound
ParameterValueConditionReference
Absolute Bioavailability < 1%Healthy Subjects[7]
Oral Bioavailability ≤ 6%Multiple Species[8][9]
Time to Peak Plasma Conc. (Tₘₐₓ) 0.25 - 2 hoursHypertensive Patients[4][5]
Peak Plasma Conc. (Cₘₐₓ) 65 - 83 ng/mL600 mg dose[4][5]
Systemic Plasma Clearance ~900 mL/minHealthy Subjects[7]
Volume of Distribution (Vd) ~70 LHealthy Subjects[7]
Drug Accumulation Not apparent after 8 days of dosingHypertensive Patients[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for evaluating this compound and other renin inhibitors.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory potential of a compound against renin activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.[10][11]

Objective: To quantify the IC₅₀ value of a test compound (e.g., this compound) by measuring its ability to inhibit renin-catalyzed cleavage of a fluorogenic substrate.

Materials:

  • Active Human Renin

  • Fluorogenic Renin FRET Substrate (e.g., 5-FAM/QXL™ 520)

  • Assay Buffer

  • Test Compound (this compound) and Vehicle (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Aliskiren)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (e.g., Ex/Em = 490/520 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve a range of final test concentrations. Include a vehicle-only control.

  • Enzyme Preparation: Dilute active human renin to a predetermined optimal concentration in chilled assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the test compound dilutions, controls (vehicle, positive control inhibitor), and the diluted renin solution.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pre-warmed renin FRET substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of this compound & Controls start->prep_compounds prep_enzyme Prepare Renin Solution in Assay Buffer start->prep_enzyme plate_setup Add Compounds & Renin to 96-Well Plate prep_compounds->plate_setup prep_enzyme->plate_setup pre_incubate Pre-incubate Plate (37°C, 15-30 min) plate_setup->pre_incubate initiate Initiate Reaction (Add FRET Substrate) pre_incubate->initiate measure Kinetic Fluorescence Reading (37°C, 30-60 min) initiate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze ic50 Determine IC₅₀ Value (Non-linear Regression) analyze->ic50 end End ic50->end

References

Remikiren: A Technical Overview of its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1][2] It was developed for the potential treatment of hypertension.[3][4] As a renin inhibitor, this compound directly targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[5][6] This document provides a detailed technical guide on the chemical structure and physicochemical properties of this compound.

Chemical Structure

This compound is a complex synthetic molecule. Its systematic IUPAC name is (2S)-2-[(2R)-2-benzyl-3-(2-methylpropane-2-sulfonyl)propanamido]-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]-3-(1H-imidazol-4-yl)propanamide.[7] The chemical formula for this compound is C33H50N4O6S, and it has a molecular weight of approximately 630.84 g/mol .[8]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the drug's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C33H50N4O6S[9][10]
Molecular Weight 630.84 g/mol [8][10]
Melting Point 349.84 °C (predicted)[11]
Boiling Point 970.2 °C (predicted)[11]
Water Solubility 0.0213 mg/mL (predicted)[7]
logP 3.9 (experimental)[9]
2.42 (predicted)[7]
2.37 (predicted)[7]
pKa (Strongest Acidic) 12.32 (predicted)[7]
pKa (Strongest Basic) 6.74 (predicted)[7]
Caco-2 Permeability -6.13 (experimental)[9]
Hydrogen Bond Donors 5[7]
Hydrogen Bond Acceptors 10[12]
Rotatable Bonds 16[7][12]
Topological Polar Surface Area (TPSA) 161.48 Ų[7][12]

Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery and development. While specific, detailed experimental protocols for every cited value for this compound are not publicly available, this section outlines the general methodologies employed for determining the key parameters listed above.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[13][14]

Shake_Flask_Method A Excess solid compound added to buffer B Agitation at constant temperature (e.g., 24-48h) A->B C Equilibrium reached B->C D Separation of undissolved solid (filtration/centrifugation) C->D E Quantification of dissolved compound in the supernatant (e.g., HPLC, UV-Vis) D->E

Caption: General workflow for the shake-flask solubility assay.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined by the shake-flask method using an n-octanol/water system.[15][16]

LogP_Determination A Compound dissolved in pre-saturated n-octanol and water B Phases are mixed thoroughly and allowed to separate A->B C Aliquots taken from both n-octanol and aqueous layers B->C D Concentration of compound in each layer is determined (e.g., HPLC, UV-Vis) C->D E logP = log([Compound]octanol / [Compound]water) D->E

Caption: General workflow for logP determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of an acid or base.[1][17]

pKa_Determination A Compound dissolved in a suitable solvent (e.g., water, co-solvent) B Titration with a standardized acid or base A->B C pH is measured continuously with a calibrated electrode B->C D Titration curve (pH vs. volume of titrant) is generated C->D E pKa is determined from the inflection point of the curve D->E

Caption: General workflow for pKa determination via potentiometric titration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is an in vitro model used to predict human intestinal absorption of drugs.[10][11]

Caco2_Permeability_Assay A Caco-2 cells are seeded and cultured on a semi-permeable membrane B Monolayer integrity is verified (e.g., TEER measurement) A->B C Test compound is added to the apical (A) or basolateral (B) side B->C D Samples are taken from the receiver compartment at specific time points C->D E Compound concentration is quantified (e.g., LC-MS/MS) D->E F Apparent permeability coefficient (Papp) is calculated E->F

Caption: General workflow for the Caco-2 permeability assay.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade.[5][6] This system plays a crucial role in regulating blood pressure. By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[8][18]

The following diagram illustrates the RAAS pathway and the point of inhibition by this compound.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Sodium_Water_Retention Na+ and H2O Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized renin inhibitor with a complex chemical structure and defined physicochemical properties that influence its biological activity. Understanding these core attributes is essential for researchers and professionals involved in the development of antihypertensive therapies and the study of the Renin-Angiotensin-Aldosterone System. The data and methodologies presented in this guide provide a foundational understanding of this compound for further research and development efforts.

References

Remikiren: A Technical Guide to a First-Generation Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remikiren (Ro 42-5892) is a potent, orally active, and highly specific non-peptide inhibitor of the enzyme renin. As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin represents a key therapeutic target for the management of hypertension. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies. It details experimental protocols for assessing its inhibitory activity and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antihypertensive therapeutics.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid and electrolyte balance.[1] Dysregulation of this system is a primary contributor to the pathophysiology of hypertension. Direct renin inhibition offers a targeted approach to downregulate the entire RAAS cascade, starting from its point of activation. This compound emerged as a first-generation direct renin inhibitor with high in vitro potency and specificity.[2] This guide explores the fundamental pharmacology of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Direct Renin Inhibition

This compound functions as a competitive inhibitor of renin, the aspartyl protease that catalyzes the conversion of angiotensinogen to angiotensin I.[3] This is the initial and rate-limiting step of the RAAS cascade. By directly binding to the active site of renin, this compound prevents the formation of angiotensin I and, consequently, the downstream production of the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately resulting in a decrease in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the central role of renin in the RAAS and the point of intervention for this compound.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin ACE Angiotensin-Converting Enzyme (ACE) AdrenalCortex->Aldosterone Stimulation This compound This compound This compound->Renin Inhibition

Figure 1: this compound's point of intervention in the RAAS pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from various in vitro and in vivo studies.

In Vitro Potency of this compound
ParameterSpeciesTargetValueReference(s)
IC50 HumanPure Renin0.7 nM[4]
IC50 HumanPlasma Renin0.8 nM[4][5]
IC50 MarmosetPlasma Renin1.0 nM[4]
IC50 Squirrel MonkeyPlasma Renin1.7 nM[4]
Clinical Efficacy of this compound in Hypertensive Patients
TreatmentDosageDurationChange in Mean Arterial Pressure (MAP)Reference(s)
This compound Monotherapy600 mg/day8 daysNo significant change[2]
This compound + Hydrochlorothiazide600 mg/day this compound + 12.5 or 25 mg/day HCTZ4 daysMarked reduction[2]
This compound (single oral dose)Not specifiedSingle dosePeak fall of 8.5%[6]
Effects of this compound on RAAS Components and Renal Function
ParameterTreatment DetailsObserved EffectReference(s)
Plasma Renin Activity (PRA) 600 mg/day for 8 daysEffectively inhibited 24h post-dose[2]
Angiotensin II 600 mg/day for 8 daysReduced only during the first hours after administration[2]
Effective Renal Plasma Flow Single oral doseIncreased by 11.3%[6]
Renal Vascular Resistance Single oral doseFell by 17.6%[6]
Urinary Albumin Excretion Single oral doseDecreased[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for the evaluation of this compound.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against purified renin.

Objective: To determine the IC50 value of this compound for human recombinant renin.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations.

    • Dilute the human recombinant renin and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted this compound solutions.

    • Include control wells containing only Assay Buffer (for 100% enzyme activity) and wells with no enzyme (for background fluorescence).

    • Add the diluted human recombinant renin to all wells except the background control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Subtract the background fluorescence rate from all other rates.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_Workflow In Vitro Renin Inhibition Assay Workflow Prep Reagent Preparation Setup Assay Setup in 96-well Plate Prep->Setup Incubate Pre-incubation at 37°C Setup->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Kinetic Fluorescence Measurement AddSubstrate->Measure Analyze Data Analysis & IC50 Determination Measure->Analyze

Figure 2: Workflow for a typical in vitro renin inhibition assay.
In Vivo Antihypertensive Efficacy Study in a Hypertensive Animal Model

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of this compound in a relevant animal model of hypertension.

Objective: To assess the in vivo antihypertensive efficacy of orally administered this compound.

Animal Model: Spontaneously Hypertensive Rats (SHR) or other suitable models.

Materials:

  • This compound

  • Vehicle (e.g., water, saline)

  • Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements.

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimate the animals to the housing conditions and handling procedures for at least one week.

    • If using telemetry, surgically implant the transmitters and allow for a recovery period.

    • Record baseline blood pressure and heart rate for several days to establish a stable baseline.

  • Drug Administration:

    • Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).

    • Administer this compound or vehicle orally via gavage at a consistent time each day for the duration of the study (e.g., 1-4 weeks).

  • Blood Pressure Monitoring:

    • Monitor blood pressure and heart rate continuously (telemetry) or at regular intervals (tail-cuff) throughout the study period.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal.

    • Compare the blood pressure changes in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

cluster_Workflow In Vivo Antihypertensive Efficacy Study Workflow Acclimate Animal Acclimatization & Baseline BP Randomize Randomization to Treatment Groups Acclimate->Randomize Administer Daily Oral Administration Randomize->Administer Monitor Continuous/Intermittent BP Monitoring Administer->Monitor Repeated over study duration Analyze Data Analysis & Efficacy Assessment Monitor->Analyze

Figure 3: Workflow for an in vivo antihypertensive study.

Conclusion

This compound stands as a pioneering molecule in the field of direct renin inhibition. Its high potency and specificity for renin provided a valuable pharmacological tool to probe the importance of the RAAS in blood pressure regulation and laid the groundwork for the development of subsequent generations of renin inhibitors. While its own clinical development did not progress to market, the scientific insights gained from the study of this compound have been instrumental in advancing the understanding of hypertension and the broader therapeutic potential of direct renin inhibition. This technical guide serves as a consolidated resource for researchers continuing to explore this important therapeutic class.

References

Introduction to Remikiren and its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Enzymatic Inhibition Kinetics of Remikiren

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition kinetics of this compound (Ro 42-5892), a potent and highly specific inhibitor of the enzyme renin.[1][2][3][4] This document details the quantitative kinetic parameters, the experimental methodologies used to determine these parameters, and the underlying mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

This compound is an experimental, orally active drug candidate developed for the treatment of hypertension.[5][6][7] It functions as a direct renin inhibitor, targeting the first and rate-limiting step in the RAAS cascade.[8] Renin, a highly specific aspartyl protease, cleaves its substrate, angiotensinogen, to form angiotensin I.[8] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II. By directly inhibiting renin, this compound effectively reduces the production of angiotensin I and, consequently, angiotensin II, leading to vasodilation and a decrease in blood pressure.[8][9] Its high specificity for renin minimizes off-target effects, making it a subject of significant interest in cardiovascular drug development.[2]

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the RAAS cascade and highlights the specific point of inhibition by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Renin Renin ACE ACE AT1R AT1 Receptor This compound This compound This compound->Renin Inhibition Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Data Analysis A Prepare serial dilutions of this compound C Set up assay plate: Control, 100% Activity, and Inhibitor wells A->C B Prepare Renin enzyme and Substrate solutions B->C D Add Substrate and Assay Buffer to all wells C->D E Add this compound dilutions to inhibitor wells D->E F Initiate reaction by adding Renin to wells E->F G Incubate at 37°C F->G H Measure fluorescence kinetically (Ex/Em ≈ 340/490 nm) G->H I Calculate reaction rates (V₀) H->I J Plot % Inhibition vs. [this compound] I->J K Determine IC₅₀ value from dose-response curve J->K

References

Remikiren target binding affinity and selectivity for renin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Target Binding Affinity and Selectivity of Remikiren for Renin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Ro 42-5892) is a potent, orally active, and highly specific inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin System (RAS).[1][2][3] Developed by Hoffmann-La Roche, it represents a significant effort in the direct inhibition of renin for the management of hypertension.[4] Unlike other interventions in the RAS cascade, such as ACE inhibitors or angiotensin II receptor blockers, direct renin inhibition offers a targeted approach at the system's origin. This document provides a comprehensive technical overview of this compound's binding characteristics, the experimental protocols used to determine them, and the biochemical pathways it modulates.

Target Binding Affinity and Selectivity Profile

This compound is distinguished by its high in vitro potency and specificity for human renin.[1][2] Its development was aimed at creating an inhibitor that could effectively block the conversion of angiotensinogen to angiotensin I, thereby reducing downstream production of the potent vasoconstrictor, angiotensin II.

Binding Affinity for Human Renin

The binding affinity of this compound to human renin has been quantified using various in vitro assays. The key parameters—IC50 (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and Kₑ (dissociation constant)—all indicate a sub-nanomolar affinity, underscoring the compound's high potency. The data are summarized in Table 1.

ParameterValue (nM)MethodReference
IC₅₀ 0.7In Vitro Enzyme Assay[3]
IC₅₀ 0.03Not Specified[4]
Kᵢ 0.7Not Specified[4]
Kₑ 0.13Not Specified[4]

Table 1: Quantitative Binding Affinity of this compound for Human Renin. Lower values indicate higher potency.

Selectivity Profile

A critical attribute of a successful therapeutic inhibitor is its selectivity for the intended target over other related enzymes, which minimizes off-target effects. Renin is an aspartic protease, and selectivity is typically assessed against other proteases in this class (e.g., cathepsin D, pepsin) as well as other classes of proteases (e.g., serine proteases like trypsin).

Multiple in vivo and in vitro studies have demonstrated that this compound is highly specific for renin.[3][4] While comprehensive quantitative data comparing its inhibitory activity against a broad panel of proteases is not detailed in the available literature, its design and reported specificity suggest minimal interaction with other physiologically relevant enzymes. This high specificity ensures that its mechanism of action is focused on the intended modulation of the Renin-Angiotensin System.

Core Signaling Pathway: The Renin-Angiotensin System (RAS)

This compound exerts its effect by inhibiting renin at the apex of the Renin-Angiotensin System (RAS). This cascade is fundamental to the regulation of blood pressure, and fluid and electrolyte balance. The pathway begins with renin-mediated cleavage of angiotensinogen, produced by the liver, to form the decapeptide angiotensin I. This is the rate-limiting step that this compound directly blocks.

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion Effects Vasoconstriction, Aldosterone Secretion AngII->Effects Renin Renin Renin->AngI ACE ACE ACE->AngII This compound This compound This compound->Renin Inhibition

Figure 1: The Renin-Angiotensin System and the site of this compound inhibition.

Experimental Methodologies

The determination of this compound's binding affinity and inhibitory potency relies on established biochemical and biophysical assays. The following sections detail the protocols for key experiments.

Fluorometric Renin Inhibition Assay

This is a common method for measuring renin activity and the potency of its inhibitors. The assay utilizes a synthetic peptide substrate that mimics the cleavage site in angiotensinogen and is labeled with a fluorophore-quencher pair in a Fluorescence Resonance Energy Transfer (FRET) configuration.

Principle: In the intact substrate, the quencher molecule suppresses the fluorescence of the nearby fluorophore. When renin cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to renin activity. An inhibitor like this compound will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris or MES) at the optimal pH for renin activity (typically pH 7.4), containing any necessary salts or additives.

    • Human Recombinant Renin: Reconstitute and dilute purified human renin enzyme to a working concentration in assay buffer. The final concentration should yield a robust linear signal increase within the desired assay time.

    • FRET Substrate: Prepare a stock solution of the fluorogenic renin substrate (e.g., DABCYL/EDANS-labeled peptide) in a suitable solvent like DMSO and then dilute to a final working concentration in assay buffer. The final concentration is often near the substrate's Kₘ value.

    • This compound (Test Inhibitor): Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Procedure:

    • Plate Setup: In a 96-well or 384-well black microplate, add a fixed volume of the serially diluted this compound solutions. Include controls for 100% enzyme activity (vehicle, e.g., DMSO) and 0% activity (no enzyme or a potent control inhibitor).

    • Enzyme Pre-incubation: Add the diluted renin enzyme solution to all wells containing the inhibitor and controls. Allow the plate to incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).

    • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities by expressing them as a percentage of the uninhibited control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Serial Dilutions of this compound A1 Dispense this compound to Microplate P1->A1 P2 Prepare Renin Enzyme Working Solution A2 Add Renin Enzyme & Pre-incubate (15-30 min) P2->A2 P3 Prepare FRET Substrate Working Solution A3 Initiate Reaction: Add FRET Substrate P3->A3 A1->A2 A2->A3 D1 Measure Fluorescence Kinetically in Plate Reader A3->D1 D2 Calculate Reaction Velocities (Slopes) D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Figure 2: Workflow for a fluorometric renin inhibition assay.
Fluorescence Polarization (FP) Competition Assay

FP assays provide a homogeneous method to measure binding interactions in solution, making them highly suitable for high-throughput screening.

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent tracer (a ligand for renin) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger renin enzyme, its tumbling slows dramatically, leading to a high polarization signal. In a competition assay, unlabeled this compound competes with the fluorescent tracer for binding to renin. As this compound displaces the tracer, the amount of free, rapidly tumbling tracer increases, causing a decrease in the overall polarization signal. The magnitude of this decrease is proportional to the affinity of the inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: As described in section 4.1.

    • Renin Enzyme: Prepare a working solution of renin.

    • Fluorescent Tracer: Prepare a working solution of a fluorescently labeled renin ligand. Its concentration should be at or below its Kₑ for renin to ensure assay sensitivity.

    • This compound (Test Inhibitor): Prepare serial dilutions as described in section 4.1.

  • Assay Procedure:

    • In a suitable microplate (e.g., black, low-volume 384-well), add the serially diluted this compound solutions.

    • Add the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding the renin enzyme solution to all wells. Controls should include "low polarization" (tracer only) and "high polarization" (tracer + renin, no inhibitor).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate polarization filters.

    • The data (in millipolarization units, mP) is plotted against the logarithm of the this compound concentration.

    • The resulting sigmoidal curve is fitted to a suitable model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation, provided the Kₑ of the tracer and its concentration are known.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand and an analyte, providing detailed kinetic information (association and dissociation rates) in addition to affinity data.

Principle: One binding partner (the ligand, typically renin) is immobilized on the surface of a sensor chip. The other partner (the analyte, this compound) is flowed across the surface in solution. The binding of the analyte to the immobilized ligand causes a change in mass at the sensor surface, which alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Immobilize renin onto the activated surface by injecting a solution of the enzyme in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine. A reference flow cell is typically prepared in the same way but without the immobilized renin to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Running Buffer: Use a suitable buffer (e.g., HBS-EP+) for the interaction analysis.

    • Analyte Injection: Prepare a series of precise dilutions of this compound in running buffer.

    • Inject each concentration of this compound over both the reference and active (renin-immobilized) flow cells for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • After each cycle, the sensor surface may need to be regenerated with a specific solution (e.g., a low pH buffer or high salt solution) to remove all bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference channel and a "zero concentration" (buffer only) injection.

    • The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ/kₐ.

References

Remikiren: A Preclinical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent, orally active, and highly specific inhibitor of the enzyme renin. Developed by Hoffmann-La Roche, it represents a targeted approach to interfering with the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By directly inhibiting renin, this compound blocks the initial and rate-limiting step of the RAAS cascade, the conversion of angiotensinogen to angiotensin I. This mechanism of action confers a high degree of specificity in modulating the RAAS, distinguishing it from other classes of antihypertensive agents such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key data from in vitro and in vivo studies to inform further research and development.

Preclinical Pharmacology

The preclinical pharmacological assessment of this compound has demonstrated its potent and specific inhibitory activity against renin, leading to a cascade of effects consistent with the disruption of the Renin-Angiotensin-Aldosterone System.

Mechanism of Action

This compound is a direct competitive inhibitor of the aspartic protease renin. Renin's primary function is to cleave angiotensinogen, a circulating glycoprotein synthesized by the liver, to produce the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the Angiotensin-Converting Enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. By binding to the active site of renin, this compound prevents the initial enzymatic conversion, thereby reducing the production of angiotensin I and, consequently, angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

A diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention by this compound is provided below.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin Aldosterone->Angiotensinogen   Na+ & H2O   Retention This compound This compound This compound->Renin

Figure 1: Mechanism of Action of this compound in the RAAS Pathway.
In Vitro Pharmacology

In vitro studies have confirmed the high potency and specificity of this compound for human renin.

ParameterValueSpeciesReference
IC50 for Human Renin 0.7 nMHuman[1]

Experimental Protocol: In Vitro Renin Inhibition Assay

The inhibitory activity of this compound on human renin is typically determined using a fluorogenic substrate-based assay.

  • Materials: Purified human recombinant renin, a fluorogenic renin substrate (e.g., a peptide containing a fluorescent reporter and a quencher), assay buffer (e.g., Tris-HCl with BSA), and this compound at various concentrations.

  • Procedure:

    • This compound is serially diluted and pre-incubated with human renin in the assay buffer in a microplate format.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a microplate reader.

    • The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: The percentage of renin inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacology & Pharmacokinetics

Preclinical in vivo studies have been conducted in various animal species to evaluate the pharmacodynamic effects and pharmacokinetic profile of this compound.

Pharmacodynamics

In animal models, this compound has been shown to effectively lower blood pressure. In sodium-depleted monkeys, the blood pressure-lowering effect of this compound was comparable to that of the ACE inhibitor cilazapril[1].

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated in several preclinical species.

ParameterRatDogPrimates (Marmoset, Cynomolgus, Squirrel Monkey)
Oral Bioavailability LowLowLow
Plasma Clearance HighHighHigh
Elimination Primarily biliaryPrimarily biliaryPrimarily biliary
Metabolism ExtensiveExtensiveExtensive

Experimental Protocol: In Vivo Blood Pressure Measurement in a Hypertensive Animal Model

A common experimental workflow for assessing the in vivo efficacy of an antihypertensive agent like this compound is as follows:

Experimental_Workflow cluster_Acclimatization Phase 1: Acclimatization & Baseline cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Data Analysis Animal_Model Select Hypertensive Animal Model (e.g., Spontaneously Hypertensive Rat) Housing House animals under controlled conditions Animal_Model->Housing Telemetry Surgically implant telemetry device for continuous blood pressure monitoring Housing->Telemetry Baseline Record baseline blood pressure and heart rate for several days Telemetry->Baseline Grouping Randomize animals into treatment groups (Vehicle, This compound low dose, This compound high dose) Dosing Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days) Grouping->Dosing Monitoring Continuously monitor blood pressure and heart rate via telemetry Dosing->Monitoring Data_Collection Collect and process telemetry data Statistical_Analysis Perform statistical analysis to compare blood pressure changes between treatment groups and baseline Data_Collection->Statistical_Analysis PK_PD Correlate pharmacokinetic parameters with pharmacodynamic effects Statistical_Analysis->PK_PD

Figure 2: Typical Experimental Workflow for In Vivo Efficacy Testing.

Preclinical Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate. While detailed proprietary toxicology reports for this compound are not publicly available, this section summarizes the types of studies that are typically conducted and presents publicly accessible, albeit predicted, data.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single high dose of a substance.

SpeciesRouteLD50Reference
Rat Oral2.56 mol/kg (predicted)[DrugBank]
Repeated-Dose Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of a substance following repeated administration over a prolonged period. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL). Specific NOAEL values for this compound from dedicated preclinical studies are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies includes assessments of the cardiovascular, central nervous, and respiratory systems. Specific experimental data for this compound in these areas are not publicly available.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a compound to cause damage to genetic material. A standard battery of tests is typically performed.

AssayResult (Predicted)Reference
Ames Test (Bacterial Reverse Mutation Assay) Non-mutagenic[DrugBank]
Micronucleus Test Not publicly available-
Chromosomal Aberration Assay Not publicly available-

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test assesses the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver homogenate).

    • The bacteria are then plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted in two rodent species, to evaluate the tumor-forming potential of a substance.

SpeciesResult (Predicted)Reference
Rodent Non-carcinogenic[DrugBank]

Summary and Conclusion

This compound is a potent and highly specific inhibitor of human renin with a clear mechanism of action within the Renin-Angiotensin-Aldosterone System. Preclinical pharmacological studies have demonstrated its efficacy in vitro and in animal models of hypertension. The pharmacokinetic profile of this compound is characterized by low oral bioavailability and high plasma clearance in preclinical species.

While detailed experimental data from dedicated preclinical toxicology and safety pharmacology studies are not extensively available in the public domain, computational predictions suggest a favorable profile regarding genotoxicity and carcinogenicity. The available information underscores the targeted pharmacological activity of this compound. A comprehensive understanding of its safety profile would require access to the full preclinical toxicology data package typically submitted for regulatory review. This guide provides a foundational overview for researchers and drug development professionals interested in the preclinical profile of this compound.

References

The Rise and Stumble of a Pioneer: A Technical History of Remikiren in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the renin-angiotensin system (RAS) has been a cornerstone of cardiovascular research and a prime target for antihypertensive therapies. While angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) have become mainstays in treatment, the direct inhibition of renin, the initial and rate-limiting step of the RAS cascade, long represented a therapeutic holy grail. This technical guide delves into the historical context of Remikiren, a potent, first-generation, orally active renin inhibitor, tracing its journey through preclinical and clinical research and elucidating the scientific insights gained from its development.

Mechanism of Action: A Direct Strike at the Heart of the RAS

This compound is a highly potent and specific non-peptide inhibitor of the enzyme renin.[1] Unlike ACE inhibitors, which block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, or ARBs, which block angiotensin II from binding to its receptor, this compound acts at the very top of the cascade. It directly binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen, to form angiotensin I. This upstream blockade, in theory, offers a more complete inhibition of the RAS, as it prevents the generation of angiotensin II through both ACE-dependent and independent pathways.

The intended therapeutic effect of this compound is a reduction in circulating levels of angiotensin I and, consequently, angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all of which contribute to a lowering of blood pressure.

The Renin-Angiotensin Signaling Pathway and this compound's Intervention

The following diagram illustrates the canonical Renin-Angiotensin-Aldosterone System (RAAS) and pinpoints the precise site of action of this compound.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on renin.

Key Experimental Findings: A Quantitative Overview

Numerous clinical trials were conducted to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound. Below is a summary of key quantitative data from these studies.

Pharmacokinetic Profile

This compound exhibited rapid absorption after oral administration; however, its oral bioavailability was consistently low.

ParameterValueStudy PopulationCitation
Time to Peak Plasma Concentration (Tmax)0.25 - 2 hoursHypertensive Patients[2][3]
Oral Bioavailability< 1%Healthy Human Subjects[4]
Plasma Clearance~900 ml/minHealthy Human Subjects[4]
Volume of Distribution~70 LHealthy Human Subjects[4]
IC50 for Angiotensin I Production0.5 ng/mL (0.8 nM)Hypertensive Patients[2][3]
Dose-Response Relationship

Studies explored a wide range of oral doses to characterize the relationship between this compound administration and its effects on plasma renin activity and blood pressure.

Oral DosePeak Plasma Concentration (Cmax)Effect on Plasma Renin Activity (PRA)Citation
200 mg4 - 6 ng/mLDose-dependent decrease[2][3]
300 mg23 - 27 ng/mLDose-dependent decrease[2][3]
600 mg65 - 83 ng/mLDose-dependent decrease[2][3]
800 mg47 - 48 ng/mLDose-dependent decrease[2][3]
Efficacy in Blood Pressure Reduction

The antihypertensive effect of this compound was modest when used as a monotherapy but was significantly potentiated when combined with a diuretic.

TreatmentStudy PopulationMean Arterial Pressure ReductionCitation
This compound (600 mg/day) MonotherapyEssential HypertensionNo significant change[5][6]
This compound (600 mg/day) + Hydrochlorothiazide (12.5 mg or 25 mg)Essential HypertensionMarked reduction[5][6]
This compound (600 mg o.i.d. for 8 days)Hypertensive patients with normal or impaired renal functionPeak fall of 11.2 ± 0.8%[7]

Experimental Protocols: A Glimpse into the Research Methodology

The clinical development of this compound involved rigorous experimental designs to assess its properties. Below is a generalized workflow representing a typical clinical trial for an antihypertensive agent like this compound.

Experimental_Workflow cluster_screening Phase 1: Screening & Washout cluster_randomization Phase 2: Randomization & Treatment cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensive medication) Patient_Screening->Washout Placebo_Run_in Single-Blind Placebo Run-in Washout->Placebo_Run_in Randomization Randomization (Double-Blind) Placebo_Run_in->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Placebo_Group Control Group (Placebo) Randomization->Placebo_Group BP_Monitoring Blood Pressure Monitoring (Ambulatory and Office) Treatment_Group->BP_Monitoring Blood_Sampling Blood Sampling (Pharmacokinetics & PRA) Treatment_Group->Blood_Sampling Adverse_Events Adverse Event Monitoring Treatment_Group->Adverse_Events Placebo_Group->BP_Monitoring Placebo_Group->Blood_Sampling Placebo_Group->Adverse_Events Data_Analysis Statistical Analysis (Efficacy & Safety) BP_Monitoring->Data_Analysis Blood_Sampling->Data_Analysis Adverse_Events->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Initial In Vivo Proof-of-Concept for Remikiren: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vivo proof-of-concept studies for Remikiren, a potent and specific renin inhibitor. The following sections detail the quantitative data from key primate studies, the experimental protocols utilized, and visual representations of the relevant biological pathways and experimental designs.

Core Findings: Efficacy in Primates

Initial in vivo studies in sodium-depleted normotensive squirrel monkeys demonstrated this compound's significant efficacy in reducing arterial blood pressure. Notably, this compound was found to be markedly more effective than other renin inhibitors, such as CGP 38560A and enalkiren, and showed comparable efficacy to the angiotensin-converting enzyme (ACE) inhibitor, cilazapril.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study in conscious, sodium-depleted squirrel monkeys.[2]

Table 1: Effect of Oral Administration (10 mg/kg) on Mean Arterial Pressure (MAP)

Treatment GroupBaseline MAP (mmHg, mean ± SEM)Maximum MAP Reduction (mmHg, mean ± SEM)
Placebo96 ± 2-
This compound91 ± 235 ± 1
CGP 38560A96 ± 214 ± 2
Enalkiren96 ± 311 ± 2

Table 2: Effect of Intravenous Administration (1 mg/kg) on Mean Arterial Pressure (MAP)

Treatment GroupBaseline MAP (mmHg, mean ± SEM)Maximum MAP Reduction (mmHg, mean ± SEM)
Placebo96 ± 2-
This compound91 ± 233 ± 3
CGP 38560A96 ± 217 ± 3
Enalkiren96 ± 310 ± 2

Table 3: Effect of Renin Inhibitors (10 mg/kg, p.o.) on Immunoreactive Angiotensin II (Ir-Ang II)

Treatment GroupIr-Ang II (pg/mL, mean ± SEM)
Control135 ± 15
This compound10 ± 2
CGP 38560A12 ± 3
Enalkiren15 ± 4

These results indicate that while all tested renin inhibitors effectively reduced plasma angiotensin II levels to similarly low levels, this compound produced a substantially greater reduction in blood pressure.[1][2] This suggests that this compound's antihypertensive effect may involve inhibition of renin in extraplasmatic compartments.[1][2]

Experimental Protocols

The following methodologies were central to the initial in vivo proof-of-concept studies of this compound.

Animal Model and Preparation
  • Species: Squirrel monkeys (Saimiri sciureus) of either sex, weighing between 400 and 700g, were utilized for these studies.[2]

  • Sodium Depletion: To activate the renin-angiotensin system and create a renin-dependent hypertensive state, the monkeys were subjected to a low-sodium diet. This is a common and effective method to study the effects of renin inhibitors.

Drug Administration
  • Oral (p.o.): this compound and comparator compounds were administered orally at a dose of 10 mg/kg.[2]

  • Intravenous (i.v.): A dose of 1 mg/kg was used for intravenous administration of this compound and its comparators.[2]

Physiological Measurements
  • Arterial Blood Pressure: Blood pressure was continuously monitored in conscious and unrestrained monkeys using a telemetry system.[2] This method allows for accurate and stress-free measurement of cardiovascular parameters.

  • Plasma Renin Activity (PRA) and Angiotensin II Levels: Blood samples were collected to measure the effects of the drugs on the components of the renin-angiotensin system. Immunoreactive angiotensin II concentrations were determined by radioimmunoassay.[2]

Visualizing the Science

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key primate experiments.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_drug Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin This compound This compound This compound->Renin Inhibits

Caption: Mechanism of Action of this compound in the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Selection Select Squirrel Monkeys (400-700g) Sodium_Depletion Induce Sodium Depletion (Low Sodium Diet) Animal_Selection->Sodium_Depletion Telemetry_Implantation Implant Telemetry Device for BP Monitoring Sodium_Depletion->Telemetry_Implantation Drug_Administration Administer this compound or Comparators (Oral or Intravenous) Telemetry_Implantation->Drug_Administration BP_Monitoring Continuous Blood Pressure Measurement (Telemetry) Drug_Administration->BP_Monitoring Blood_Sampling Collect Blood Samples Drug_Administration->Blood_Sampling Data_Comparison Compare Effects on BP and RAAS Components BP_Monitoring->Data_Comparison Biochemical_Assays Measure Plasma Renin Activity and Angiotensin II Levels Blood_Sampling->Biochemical_Assays Biochemical_Assays->Data_Comparison

Caption: Experimental Workflow for In Vivo Proof-of-Concept Studies of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Remikiren in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Remikiren (also known as Ro 42-5892), a potent and specific inhibitor of the enzyme renin, in rodent models. This document outlines key quantitative data, detailed experimental protocols for oral administration, and visual representations of the relevant biological pathway and experimental workflow.

Introduction to this compound

This compound is an orally active, non-peptidic, direct renin inhibitor.[1] It functions by specifically binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). This mechanism leads to a reduction in downstream vasoconstrictors like angiotensin II, resulting in vasodilation and a decrease in blood pressure. Due to its high specificity for renin, this compound is a valuable tool for studying the physiological and pathophysiological roles of the RAAS in various disease models, particularly hypertension.[1]

Quantitative Data Summary

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of this compound administration in rodent and primate models. It is important to note that this compound is less active in rats and dogs compared to primates.[2]

ParameterSpeciesRoute of AdministrationDosageObservationCitation
Pharmacokinetics
Oral BioavailabilityRatOralNot Specified≤ 6%[2]
Plasma ClearanceRatIntravenousNot SpecifiedHigh, approaching hepatic blood flow.[2]
Mean Residence TimeRatIntravenousNot Specified≤ 1.5 hours[2]
MetabolismRatOralNot SpecifiedExtensive first-pass metabolism.[2]
Tissue DistributionRatOral & IntravenousNot SpecifiedHighest concentrations found in the kidney.
Pharmacodynamics
Blood PressureTransgenic (hAOGEN) RatOral Gavage30 mg/kgPromptly lowered blood pressure to basal values.[3][4][5]
Blood PressureMarmoset (Sodium-depleted)Oral0.1 - 1 mg/kgDose-dependent decrease in mean arterial pressure (20-30 mm Hg).[6]
Blood PressureSquirrel Monkey (Sodium-depleted)Oral3 - 10 mg/kgDecreased blood pressure by ~35 mm Hg.[6]
Plasma Renin ActivityHypertensive PatientsOral600 mgEffectively inhibited 24h post-dose.[7]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its effect by inhibiting renin at the initial step of the RAAS cascade. This diagram illustrates the pathway and the specific point of inhibition by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Kidney Kidney Kidney->Angiotensinogen releases Renin This compound This compound This compound->Angiotensin_I INHIBITS

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

The most common method for precise oral administration of compounds in rodents is oral gavage. The following protocol is a synthesis of established guidelines and should be adapted to specific experimental needs and performed by trained personnel.

Protocol for Oral Gavage Administration in Rats

This protocol is based on a documented effective dose in a hypertensive rat model.[3][5]

a. Materials:

  • This compound (Ro 42-5892)

  • Vehicle for solubilization (e.g., sterile water, saline, or a specific formulation buffer)

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long, with a ball-tip for adult rats).

  • Sterile syringes (1-3 mL)

  • Animal scale

  • 70% ethanol for disinfection

b. Dosing Solution Preparation:

  • Calculate the required amount of this compound based on the number of animals and the target dose (e.g., 30 mg/kg).

  • Prepare the dosing solution by dissolving this compound in the chosen vehicle. Ensure complete dissolution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

    • Example Calculation for a 300g rat at 30 mg/kg in a 5 mL/kg volume:

      • Dose = 0.3 kg * 30 mg/kg = 9 mg

      • Volume = 0.3 kg * 5 mL/kg = 1.5 mL

      • Required Concentration = 9 mg / 1.5 mL = 6 mg/mL

c. Administration Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the dosing volume.

  • Restraint: Firmly restrain the animal to immobilize the head and align it vertically with the body. This creates a straight path to the esophagus.

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the maximum insertion depth to reach the stomach. Mark this depth on the needle.

  • Needle Insertion:

    • Gently insert the gavage needle into the mouth, just behind the incisors.

    • Advance the needle slowly and smoothly over the tongue into the esophagus. The rat should swallow as the needle passes.

    • CRITICAL: If any resistance is met, or if the animal shows signs of respiratory distress (e.g., coughing, choking), withdraw the needle immediately and re-attempt. Do not force the needle.

  • Substance Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to deliver the solution.

  • Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of adverse effects, such as labored breathing or distress.

Experimental Workflow Diagram

This diagram outlines a typical workflow for an in vivo study involving this compound administration in a rodent hypertension model.

Experimental_Workflow A Animal Acclimatization (e.g., Spontaneously Hypertensive Rats) B Baseline Measurement (e.g., Blood Pressure via Telemetry) A->B C Group Allocation (Vehicle vs. This compound) B->C D This compound Preparation (e.g., 30 mg/kg in vehicle) C->D E In Vivo Administration (e.g., Daily Oral Gavage) C->E Vehicle D->E F Post-Dosing Monitoring (Continuous BP, Heart Rate) E->F G Terminal Sample Collection (Blood, Kidney, etc.) F->G Endpoint I Data Analysis & Reporting F->I In-life data H Biochemical Analysis (Plasma Renin Activity, Ang II levels) G->H H->I

Caption: A generalized experimental workflow for evaluating this compound in rodent models.

References

Application Notes and Protocols: Measuring Remikiren's Inhibitory Effects with In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the inhibitory effects of Remikiren, a potent and specific renin inhibitor, using common in vitro assays. The provided methodologies are essential for researchers in hypertension, cardiovascular disease, and drug discovery.

Introduction

This compound is an orally active, highly specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[4] Accurate and reproducible in vitro assays are crucial for characterizing the potency and specificity of renin inhibitors like this compound. This document outlines two primary methods: a fluorometric assay for high-throughput screening and an HPLC-based method for detailed kinetic analysis.

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound against human renin.

Target EnzymeAssay ConditionIC50 (nM)Reference
Human Pure ReninIn vitro enzymatic assay0.7[1]
Human Plasma ReninIn vitro enzymatic assay0.8[1][2][5]
ReninIn vitro assay0.03 - 9.16[6][7]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of renin in the RAAS and the mechanism of action of this compound.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (in Lungs) Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

Fluorometric Renin Inhibition Assay (FRET-based)

This high-throughput assay measures renin activity by the cleavage of a fluorescence resonance energy transfer (FRET) peptide substrate.[8][9][10][11] The substrate contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorophore's signal. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Experimental Workflow

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Renin Assay Buffer - Human Recombinant Renin - FRET Substrate - this compound dilutions B Dispense this compound dilutions and controls into 96-well plate A->B C Add Human Recombinant Renin to all wells (except blank) B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding FRET substrate to all wells D->E F Measure fluorescence kinetically (Ex/Em = ~340/490 nm or as per kit) at 37°C E->F G Calculate initial reaction rates F->G H Plot % inhibition vs. This compound concentration and determine IC50 G->H

Caption: Workflow for a fluorometric renin inhibition assay.

Materials:

  • Human recombinant renin[11][12]

  • Renin FRET substrate[8][9][10]

  • Renin assay buffer[11][12]

  • This compound

  • 96-well black microplates[12]

  • Fluorescence microplate reader[12]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare working solutions of human recombinant renin and the FRET substrate in assay buffer according to the manufacturer's instructions.[8][11]

  • Assay Setup (in a 96-well plate):

    • Test wells: Add the serially diluted this compound solutions.

    • Positive control (100% activity): Add assay buffer with the same final solvent concentration as the test wells.

    • Negative control (blank): Add assay buffer without renin.

  • Enzyme Addition:

    • Add the prepared human recombinant renin solution to the test and positive control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the renin.

  • Reaction Initiation:

    • Add the FRET substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate (e.g., Ex/Em = 328/552 nm or 540/590 nm).[8][9][10]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HPLC-Based Renin Activity Assay

This method directly measures the product of the renin-catalyzed reaction, angiotensin I, from a substrate like angiotensinogen or a synthetic peptide.[13][14][15] It is a highly specific and quantitative method suitable for detailed kinetic studies.

Experimental Workflow

HPLC_Assay_Workflow cluster_prep Preparation & Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Prepare reagents: - Renin, Substrate (e.g., Angiotensinogen) - this compound dilutions B Combine Renin, Substrate, and This compound dilutions in microcentrifuge tubes A->B C Incubate at 37°C for a defined time (e.g., 1-3 hours) B->C D Stop the reaction (e.g., with acid or organic solvent) C->D E Prepare samples for HPLC (e.g., centrifugation, solid-phase extraction) D->E F Inject samples into HPLC system E->F G Separate and quantify Angiotensin I using a reverse-phase C18 column F->G H Determine Angiotensin I concentration from the peak area G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for an HPLC-based renin activity assay.

Materials:

  • Human recombinant renin

  • Human angiotensinogen or a synthetic renin substrate (e.g., tetradecapeptide)[13]

  • This compound

  • Reaction buffer

  • Quenching solution (e.g., formic acid)[15]

  • HPLC system with a UV or mass spectrometry detector

  • Reverse-phase C18 column

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine the reaction buffer, human angiotensinogen, and various concentrations of this compound.

    • Include a positive control (no this compound) and a negative control (no renin).

  • Enzyme Addition and Incubation:

    • Add human recombinant renin to all tubes except the negative control to initiate the reaction.

    • Incubate the reaction mixtures at 37°C for a fixed period (e.g., 60 minutes).[13]

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as a strong acid or an organic solvent, which will precipitate the enzyme.[15]

  • Sample Preparation:

    • Centrifuge the tubes to pellet the precipitated protein.

    • The supernatant, containing the generated angiotensin I, may require further purification, such as solid-phase extraction, depending on the detection method.[14][15]

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the reaction components on a reverse-phase C18 column using a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).[13]

    • Detect angiotensin I by monitoring the absorbance at a specific wavelength (e.g., 214 nm) or by using a mass spectrometer for enhanced specificity and sensitivity.[14]

  • Data Analysis:

    • Integrate the peak area corresponding to angiotensin I for each sample.

    • Calculate the amount of angiotensin I produced in each reaction.

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value as described for the fluorometric assay.

Conclusion

The choice between a fluorometric and an HPLC-based assay depends on the specific research needs. The fluorometric assay is ideal for high-throughput screening of potential renin inhibitors due to its simplicity and speed. The HPLC-based method, while more labor-intensive, offers higher specificity and is well-suited for detailed kinetic analysis and validation of screening hits. Both methods, when properly executed, provide reliable and quantitative data on the inhibitory effects of this compound.

References

Application Note: Quantification of Remikiren in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Remikiren in human plasma. Due to the limited availability of published LC-MS/MS methods specifically for this compound, this protocol has been adapted from validated methods for Aliskiren, a structurally related direct renin inhibitor.[1][2] The proposed method utilizes liquid-liquid extraction for sample preparation and a reversed-phase chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended to provide a robust starting point for researchers and drug development professionals requiring the quantification of this compound in plasma samples for pharmacokinetic and other research applications.

Introduction

This compound is a potent and specific inhibitor of the human renin enzyme, a key regulator of the renin-angiotensin-aldosterone system (RAAS). Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. While older methods utilizing HPLC with fluorescence detection have been described, LC-MS/MS offers superior sensitivity, selectivity, and speed.[3] This document outlines a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, based on established methodologies for similar analytes.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A suitable stable isotope-labeled this compound or a structurally similar compound not present in the study samples. For the purpose of this protocol, Aliskiren or another renin inhibitor could be considered as a potential IS, though a stable isotope-labeled analog is preferred.

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) is recommended.[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.6 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 30°C[2]

  • Gradient: A gradient elution is proposed to ensure optimal separation from endogenous plasma components.

Time (min)% Mobile Phase B
0.025
2.095
2.595
2.625
4.025
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The following are proposed MRM transitions for this compound and a potential internal standard (Aliskiren). These would need to be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Aliskiren (IS)552.7117.140

Note: The MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Method Validation Parameters (Based on Aliskiren Methods)

The following tables summarize typical validation parameters that should be established for this method, with example data adapted from published Aliskiren assays.[1][2]

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 1000> 0.99
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1585 - 115< 1585 - 115
Medium50< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low0.3> 8585 - 115
High800> 8585 - 115

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc_sep LC Separation (C18 Column) recon->lc_sep Injection ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

The proposed LC-MS/MS method provides a detailed framework for the quantification of this compound in human plasma. By leveraging established protocols for the related compound Aliskiren, this application note offers a solid foundation for method development and validation. The high sensitivity and selectivity of LC-MS/MS make it the ideal platform for supporting pharmacokinetic and other research studies involving this compound. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Application Notes and Protocols for the Use of Remikiren in Cell-Based Assays for Renin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid and electrolyte balance. The initial and rate-limiting step in this cascade is the cleavage of angiotensinogen to angiotensin I by the enzyme renin. Consequently, the inhibition of renin is a key therapeutic strategy for the management of hypertension. Remikiren is a potent and specific inhibitor of human renin, making it a valuable tool for studying the RAS and for the discovery of new antihypertensive drugs.

These application notes provide a detailed protocol for a cell-based assay to determine the activity of renin and to evaluate the inhibitory potential of compounds like this compound. The protocol utilizes the human lung carcinoma cell line Calu-6, which endogenously expresses and secretes renin. Renin activity is measured using a sensitive fluorogenic peptide substrate in a fluorescence resonance energy transfer (FRET) based assay.

Data Presentation

The inhibitory potency of this compound against human renin has been determined in various studies. The following table summarizes the key quantitative data.

CompoundTargetAssay TypeIC50 ValueReference
This compoundHuman ReninIn vitro enzymatic assay0.7 - 0.8 nM[1][2]

Signaling Pathways

The secretion of renin from juxtaglomerular (JG) cells, and by extension from Calu-6 cells, is regulated by complex intracellular signaling pathways. The primary stimulatory pathway involves cyclic AMP (cAMP), while the primary inhibitory pathway is mediated by intracellular calcium (Ca2+).

Simplified Signaling Pathways of Renin Secretion cluster_stimulatory Stimulatory Pathway cluster_inhibitory Inhibitory Pathway Beta_Agonists β-Adrenergic Agonists (e.g., Isoproterenol) GPCR_s Gs-coupled Receptors Beta_Agonists->GPCR_s Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandins->GPCR_s AC Adenylyl Cyclase GPCR_s->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Renin_Release_Stim ↑ Renin Secretion PKA->Renin_Release_Stim Forskolin Forskolin Forskolin->AC Activates Angiotensin_II Angiotensin II GPCR_q Gq-coupled Receptors Angiotensin_II->GPCR_q Vasopressin Vasopressin Vasopressin->GPCR_q PLC Phospholipase C (PLC) GPCR_q->PLC IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca²⁺ Ca2_release->AC Inhibits Renin_Release_Inhib ↓ Renin Secretion Ca2_release->Renin_Release_Inhib Experimental Workflow for Cell-Based Renin Activity Assay cluster_workflow A 1. Seed Calu-6 cells in a 96-well plate B 2. Starve cells in serum-free medium A->B C 3. Pre-incubate with This compound or vehicle B->C D 4. Stimulate with Forskolin C->D E 5. Incubate to allow renin secretion D->E F 6. Harvest supernatant E->F G 7. Add FRET substrate to supernatant F->G H 8. Incubate and measure fluorescence G->H I 9. Data Analysis (IC50 determination) H->I

References

Application Notes and Protocols for the Administration of Remikiren to Primate Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Remikiren is a potent and specific inhibitor of the enzyme renin, which plays a critical role in the regulation of blood pressure.[1][2] By targeting the first and rate-limiting step of the Renin-Angiotensin System (RAS), this compound offers a precise mechanism for studying hypertension and evaluating novel antihypertensive therapies.[3][4] Primate models are highly valuable in this research due to the significant homology between human and non-human primate renin.[1] These application notes provide detailed protocols for the administration of this compound to primate models of hypertension, data presentation guidelines, and visualizations of the key pathways and workflows involved.

Mechanism of Action

This compound directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I.[3][5] This action effectively downregulates the entire RAS cascade, leading to reduced levels of angiotensin II, a potent vasoconstrictor. The ultimate effects are vasodilation, reduced aldosterone secretion, and a decrease in systemic blood pressure.[2][6] Several in vivo experiments have confirmed that this compound is specific for renin and does not lower arterial pressure through unrelated mechanisms.[2][7]

Experimental Protocols

Protocol 1: Induction of a Hypertensive State via Sodium Depletion

This protocol is designed to activate the Renin-Angiotensin System, creating a hypertensive state suitable for evaluating renin inhibitors. It is commonly used in normotensive primates, such as squirrel monkeys.[8][9]

Materials:

  • Low-sodium primate diet

  • Furosemide (or other suitable diuretic)

  • Primate metabolic cages for urine collection (optional)

  • Blood collection supplies

Procedure:

  • Acclimatization: Acclimate animals to single housing in metabolic cages for at least one week prior to the study.

  • Dietary Sodium Restriction: Switch primates to a low-sodium diet (e.g., 0.1% NaCl) for a period of 5-7 days.

  • Diuretic Administration: On the day before the experiment, administer a diuretic such as furosemide to induce natriuresis. The dose should be determined based on the specific primate species and institutional guidelines.

  • Verification: Confirm sodium depletion through analysis of urine or plasma sodium levels, if required. The animals are now in a renin-dependent hypertensive state and ready for the administration of this compound.

Protocol 2: Administration of this compound and Blood Pressure Monitoring

This protocol details the administration of this compound and subsequent monitoring of cardiovascular parameters in conscious, unrestrained primates.

Materials:

  • This compound (salt form or free base)

  • Vehicle for solubilization (e.g., sterile water, saline)

  • Oral gavage needles or intravenous infusion setup

  • Telemetry system for continuous blood pressure monitoring (implanted pressure transducer)[9]

  • Blood collection supplies (for pharmacokinetic and biomarker analysis)

Procedure:

  • Animal Instrumentation: For continuous and accurate blood pressure measurement, primates should be chronically instrumented with a telemetry system. A high-fidelity pressure tip transducer is surgically implanted at least one week before the experiment.[9]

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for a stable period (e.g., 30-60 minutes) before drug administration.

  • This compound Preparation: Prepare the required dose of this compound in a suitable vehicle. A dose of 10 mg/kg for oral administration and 1 mg/kg for intravenous administration has been shown to be effective in squirrel monkeys.[9]

  • Administration:

    • Oral (PO): Administer the solution carefully using an oral gavage needle.

    • Intravenous (IV): Administer via a catheter placed in a suitable vein as a bolus or infusion.

  • Post-Administration Monitoring: Continuously record MAP and heart rate for several hours post-administration to determine the peak effect and duration of action.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) for pharmacokinetic analysis and to measure plasma renin activity (PRA) and angiotensin II levels.[1][9]

Protocol 3: Biochemical Analysis of RAS Components

This protocol describes the measurement of key biomarkers to confirm the pharmacological effect of this compound.

Materials:

  • Collected blood samples (in EDTA tubes, on ice)

  • Centrifuge

  • Radioimmunoassay (RIA) kit for Angiotensin I[9]

  • ELISA or RIA kit for Angiotensin II

  • Protein quantification assay

Procedure:

  • Plasma Separation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Plasma Renin Activity (PRA) Measurement:

    • Thaw plasma samples on ice.

    • Incubate the plasma at 37°C for a defined period (e.g., 3 hours) to allow renin to generate Angiotensin I (Ang I) from endogenous angiotensinogen.[9]

    • Stop the enzymatic reaction.

    • Quantify the generated Ang I using a commercial radioimmunoassay kit.[9] PRA reflects the enzymatic activity of renin in the plasma.[4]

  • Immunoreactive Angiotensin II (Ir-Ang II) Measurement:

    • Thaw plasma samples on ice.

    • Measure the concentration of Ang II using a specific RIA or ELISA kit according to the manufacturer's instructions. This compound administration is expected to significantly decrease Ir-Ang II levels.[9]

Data Presentation

Quantitative data from pharmacokinetic and pharmacodynamic studies should be summarized for clarity and comparison.

Table 1: Pharmacokinetic Parameters of this compound in Primates

Parameter Route Value Species Citation
Oral Bioavailability Oral < 6% Various Primates [1][10]
Time to Peak Concentration (Tmax) Oral ~5 minutes Various Primates [1][10]
Mean Residence Time IV < 1.5 hours Various Primates [1][10]

| Plasma Clearance | IV | Approaches hepatic blood flow | Various Primates |[1][10] |

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Sodium-Depleted Squirrel Monkeys

Compound Dose (mg/kg) Route Max MAP Decrease (mm Hg) Citation
This compound 10 Oral 35 ± 1 [9]
This compound 1 IV 33 ± 3 [9]
CGP 38560A 10 Oral 14 ± 2 [9]
Enalkiren 10 Oral 11 ± 2 [9]

| Cilazapril (ACE Inhibitor) | - | - | Similar to this compound |[8] |

Visualizations

Signaling Pathway

RAS_Pathway cluster_blood Bloodstream cluster_kidney Kidney cluster_lung Lungs / Endothelium cluster_target Target Tissues Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE Effects Vasoconstriction Aldosterone Release Increased Blood Pressure AT1R->Effects This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Select Primate Model (e.g., Squirrel Monkey) instrumentation 2. Surgical Instrumentation (Telemetry for BP Monitoring) start->instrumentation induction 1. Induce Hypertensive State (e.g., Sodium Depletion Protocol) baseline 3. Record Baseline Data (MAP, HR, Plasma Samples) induction->baseline instrumentation->induction administer 4. Administer Compound baseline->administer This compound This compound (PO or IV) administer->this compound control Vehicle Control administer->control post_monitoring 5. Post-Dose Monitoring (Continuous BP, Timed Blood Draws) This compound->post_monitoring control->post_monitoring analysis 6. Sample & Data Analysis (PK, PRA, Ang II) post_monitoring->analysis end End: Compare Results analysis->end

Caption: General experimental workflow for evaluating this compound in primate models.

References

Preparation of Remikiren Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and use of Remikiren, a potent and specific renin inhibitor, in laboratory settings. This document includes key physicochemical properties, solution preparation guidelines, and a representative experimental protocol for an in vitro renin inhibition assay. Additionally, a diagram of the Renin-Angiotensin System (RAS) is provided to illustrate the mechanism of action of this compound.

Introduction

This compound is a highly specific, non-peptide inhibitor of the enzyme renin, which plays a critical role in the Renin-Angiotensin System (RAS). By blocking the first and rate-limiting step of the RAS cascade, this compound effectively prevents the conversion of angiotensinogen to angiotensin I, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor. This mechanism of action makes this compound a valuable tool for cardiovascular research and hypertension drug development. Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. These notes provide the necessary information for researchers to prepare and use this compound solutions effectively in their laboratory experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and for understanding the behavior of the compound in experimental systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₅₀N₄O₆SN/A
Molecular Weight 630.8 g/mol N/A
Water Solubility 0.0213 mg/mL[1]
IC₅₀ (in vitro) ~0.8 nM (0.5 ng/mL)N/A
Storage (Powder) -20°C[2]
Storage (in Solvent) -80°C[2]

Preparation of this compound Stock Solutions

Due to its low water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Protocol for a 10 mM Stock Solution:

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.308 mg of this compound.

  • Dissolving: Add the weighed this compound powder to a sterile amber vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 6.308 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[2]

Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocol: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound on renin using a fluorogenic substrate. The principle of this assay is that in the presence of renin, the substrate is cleaved, leading to an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence generation.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

  • Multichannel pipette

Experimental Workflow:

G prep_reagents Prepare Reagents (Assay Buffer, Renin, Substrate) plate_layout Add Reagents to 96-well Plate (Buffer, this compound/Vehicle, Renin) prep_reagents->plate_layout prep_this compound Prepare Serial Dilutions of this compound prep_this compound->plate_layout pre_incubate Pre-incubate at 37°C plate_layout->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic Reading) add_substrate->read_plate analyze_data Data Analysis (Calculate % Inhibition and IC₅₀) read_plate->analyze_data

Caption: Workflow for the in vitro renin inhibition assay.

Protocol:

  • Prepare Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.01 nM to 100 nM). Remember to include a vehicle control (DMSO in Assay Buffer).

    • Dilute the human recombinant renin in Assay Buffer to the desired working concentration.

    • Dilute the fluorogenic renin substrate in Assay Buffer to its working concentration.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a black 96-well microplate.

    • Add 10 µL of the serially diluted this compound solutions or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted human recombinant renin to all wells except for the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic renin substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound and the vehicle control.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its effects by directly inhibiting renin, the enzyme that catalyzes the initial, rate-limiting step in the Renin-Angiotensin System (RAS). The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.

G cluster_0 Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (in Kidneys) Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Renin Renin (from Kidneys) ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) This compound This compound This compound->Renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

As depicted in the diagram, renin, released from the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the active hormone angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II has several physiological effects that lead to an increase in blood pressure, including vasoconstriction and the stimulation of aldosterone release, which promotes sodium and water retention. By inhibiting renin, this compound blocks the entire downstream cascade, making it a highly effective modulator of the RAS.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in a laboratory setting. By following these protocols, researchers can ensure the accurate and reproducible preparation of this compound solutions for their in vitro studies, contributing to a better understanding of the Renin-Angiotensin System and the development of novel therapeutics.

References

Visualizing Renin Inhibition by Remikiren: Detailed Application Notes and Protocols for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing the effects of the direct renin inhibitor, Remikiren, using immunohistochemistry (IHC). This document outlines the mechanism of renin inhibition, presents relevant quantitative data, and offers a detailed protocol for the immunohistochemical detection of renin in renal tissue, specifically within the juxtaglomerular apparatus (JGA).

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid and electrolyte balance. Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of the RAS cascade: the conversion of angiotensinogen to angiotensin I. Direct renin inhibitors, such as this compound, represent a key therapeutic class for the management of hypertension. This compound is an orally active, potent, and specific inhibitor of human renin.[1] By directly binding to the active site of renin, this compound prevents its enzymatic activity, leading to a reduction in the production of angiotensin I and, consequently, angiotensin II, a potent vasoconstrictor.

Visualizing the impact of this compound on renin at the tissue level is crucial for understanding its pharmacological effects. Immunohistochemistry (IHC) is a powerful technique that allows for the localization and semi-quantitative assessment of protein expression within the context of tissue architecture. This protocol focuses on the application of IHC to study the effects of this compound on renin expression and localization within the kidney. A key consideration is the physiological response to renin inhibition, which often involves a reactive increase in the synthesis and secretion of renin, leading to a paradoxical rise in plasma renin concentration while plasma renin activity is suppressed.[2][3][4] This phenomenon may result in JGA hyperplasia and an accumulation of intracellular renin granules, which can be visualized by IHC.

Data Presentation

This compound Dose (mg)Peak Plasma Concentration (Cmax) (ng/mL)Inhibition of Angiotensin I Production Rate (IC50) (ng/mL)Change in Plasma Renin Activity (PRA)Change in Immunoreactive Renin Concentration (PRC)
2004 - 60.5DecreaseIncrease
30023 - 270.5DecreaseIncrease
60065 - 830.5DecreaseIncrease
80047 - 480.5DecreaseIncrease

Data compiled from studies on the pharmacokinetics and pharmacodynamics of this compound in hypertensive patients.[5]

Signaling Pathway and Experimental Workflow

To conceptualize the mechanism of action and the experimental approach, the following diagrams illustrate the Renin-Angiotensin System, the IHC workflow, and the inhibitory action of this compound.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE Effects Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1R->Effects

Renin-Angiotensin Signaling Pathway

Tissue_Prep Tissue Preparation (Fixation, Embedding) Sectioning Sectioning Tissue_Prep->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Renin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Imaging Microscopy & Image Analysis Detection->Imaging

Immunohistochemistry Experimental Workflow

Renin Renin (Enzyme) Binding This compound binds to Renin's active site Renin->Binding This compound This compound (Inhibitor) This compound->Binding Inhibition Inhibition of Renin's Enzymatic Activity Binding->Inhibition No_Conversion Angiotensinogen is not converted to Angiotensin I Inhibition->No_Conversion

Mechanism of Renin Inhibition by this compound

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of renin in formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections. This protocol is a composite based on standard IHC procedures and specific parameters reported for renin detection.

Materials and Reagents:

  • FFPE kidney tissue sections (5 µm) from control and this compound-treated subjects

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-Renin polyclonal antibody (or a validated monoclonal antibody)

  • Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)

  • Detection Reagent: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally in deionized water for 5 minutes.

  • Antigen Retrieval: a. Preheat the Citrate Buffer in a pressure cooker or water bath to 95-100°C. b. Immerse the slides in the preheated buffer and incubate for 20 minutes. c. Allow the slides to cool in the buffer at room temperature for 20-30 minutes. d. Rinse the slides with deionized water and then with PBST.

  • Blocking: a. Carefully wipe around the tissue sections and apply Blocking Buffer. b. Incubate in a humidified chamber for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Dilute the primary anti-Renin antibody in PBST to the optimal concentration (e.g., 1:200 - 1:800, to be determined empirically). b. Drain the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate in a humidified chamber overnight at 4°C.

  • Secondary Antibody Incubation: a. Wash the slides three times with PBST for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the sections. c. Incubate in a humidified chamber for 1 hour at room temperature.

  • Detection: a. Wash the slides three times with PBST for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope. d. Stop the reaction by immersing the slides in deionized water.

  • Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water for 5-10 minutes.

  • Dehydration and Mounting: a. Dehydrate the sections by sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (2 minutes each). b. Clear the sections in two changes of xylene for 5 minutes each. c. Apply a coverslip using a permanent mounting medium.

Image Analysis and Quantification (Optional):

For a semi-quantitative analysis of renin expression, digital images of the stained sections can be captured. The analysis can focus on the juxtaglomerular apparatus.

  • Staining Intensity: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean optical density of the DAB signal in renin-positive areas.

  • Area of Staining: Quantify the percentage of the JGA area that is positively stained for renin.

  • Cell Counting: Count the number of renin-positive cells per JGA.

It is crucial to maintain consistent imaging parameters (e.g., magnification, light intensity, exposure time) across all samples for accurate comparison between control and this compound-treated groups.

Expected Results:

Based on the known physiological response to renin inhibitors, treatment with this compound may lead to an increase in the number and staining intensity of renin-positive cells in the juxtaglomerular apparatus, indicative of JGA hyperplasia and increased renin storage. This would be a direct visualization of the compensatory upregulation of renin synthesis in response to the inhibition of its enzymatic activity.

References

Navigating Renin Measurement Post-Remikiren: A Guide to Accurate Plasma Renin Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals face a significant analytical challenge in accurately measuring plasma renin activity (PRA) in patients undergoing treatment with direct renin inhibitors like Remikiren. The very mechanism of action of these drugs, which directly block renin's enzymatic activity, interferes with standard PRA assays that rely on this activity. This application note provides a detailed overview of the available techniques, their principles, and protocols to guide researchers in selecting the most appropriate method for reliable PRA assessment in the post-Remikiren setting.

The Challenge: Direct Inhibition and Assay Interference

This compound is a potent and specific inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.[1] By blocking the conversion of angiotensinogen to angiotensin I (Ang I), this compound effectively lowers blood pressure. However, this direct inhibition poses a considerable problem for traditional PRA assays, which measure the rate of Ang I generation in a plasma sample. The presence of this compound in the sample will invariably lead to an underestimation of the true in vivo renin activity, potentially masking the physiological response to treatment.

Alternative Approaches to Renin Assessment

To circumvent the interference of this compound, alternative methods that do not solely rely on the enzymatic activity of renin in vitro are recommended. The two primary alternative approaches are immunometric assays for direct renin concentration and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct measurement of Angiotensin I.

Immunometric Assays for Direct Renin Concentration

Immunometric assays, such as immunoradiometric assays (IRMA) and chemiluminescence immunoassays, measure the concentration of the renin protein itself, irrespective of its enzymatic activity. These assays utilize monoclonal antibodies that bind to specific epitopes on the renin molecule.

Principle: A capture antibody immobilized on a solid phase binds to renin in the plasma sample. A second, labeled detection antibody then binds to a different epitope on the renin molecule, forming a "sandwich." The amount of labeled antibody detected is directly proportional to the concentration of renin in the sample.

Advantages:

  • Reduced Interference: As these assays do not depend on the enzymatic activity of renin, they are less susceptible to direct inhibition by this compound.[2]

  • Good Reproducibility: Immunometric assays generally exhibit lower inter- and intra-laboratory variability compared to enzymatic PRA assays.[3]

Considerations:

  • While less affected, the binding of this compound to the active site of renin could potentially cause conformational changes that may influence antibody recognition in some assays. Validation of the specific immunometric assay in the presence of this compound is therefore crucial. An improved immunoradiometric assay has been noted for its use in this compound-treated plasma.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Angiotensin I

LC-MS/MS offers a highly specific and sensitive method for the direct quantification of Ang I, the product of the renin-angiotensinogen reaction. By measuring the endogenous levels of Ang I, this technique provides a direct snapshot of the in vivo renin activity at the time of blood collection.

Principle: Plasma samples are first treated to stop any further enzymatic activity. Ang I is then extracted from the plasma, typically using solid-phase extraction, and separated from other plasma components via liquid chromatography. The separated Ang I is then ionized and detected by a mass spectrometer, which provides highly specific and quantitative measurement.

Advantages:

  • High Specificity and Sensitivity: LC-MS/MS is considered a gold-standard analytical technique due to its ability to unequivocally identify and quantify target molecules.[3][5]

  • Direct Measurement of In Vivo Activity: This method measures the actual product of renin's action in the body, providing a more direct assessment of the physiological state.

Considerations:

  • Technical Expertise and Equipment: LC-MS/MS requires specialized equipment and skilled personnel.

  • Sample Processing: The sample preparation can be more complex and time-consuming compared to immunoassays.

Data Summary

The following table summarizes the key characteristics of the different assay types for measuring renin status after this compound treatment.

Assay TypePrincipleAnalyte MeasuredSusceptibility to this compound InterferenceKey AdvantagesKey Disadvantages
Enzymatic PRA (e.g., RIA) Measures the rate of Angiotensin I generation in vitro.Enzymatic activity of reninHigh: Direct inhibition of the enzymatic reaction.Widely available, historical data.Inaccurate results in the presence of direct renin inhibitors.
Immunometric (e.g., IRMA, CLIA) Uses antibodies to detect the renin protein.Renin protein concentrationLow to Moderate: Potential for conformational changes to affect antibody binding.Good reproducibility, less direct interference.Assay-specific validation with the inhibitor is necessary.
LC-MS/MS Direct quantification of the target molecule.Angiotensin I concentrationLow: Directly measures the in vivo product of renin activity.High specificity and sensitivity, direct measure of in vivo activity.Requires specialized equipment and expertise, complex sample preparation.

Experimental Protocols

Protocol 1: Immunoradiometric Assay (IRMA) for Direct Renin Concentration

This protocol is a general guideline for an IRMA. Specific details may vary depending on the commercial kit used.

  • Sample Collection and Handling: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma frozen at -20°C or below until analysis.

  • Assay Procedure:

    • Allow all reagents and patient samples to reach room temperature.

    • Pipette standards, controls, and patient plasma samples into antibody-coated tubes or wells.

    • Add the radiolabeled detection antibody to each tube/well.

    • Incubate for the time and temperature specified in the kit instructions (e.g., 6 hours at 37°C to minimize prorenin activation).[6]

    • Wash the tubes/wells to remove unbound antibodies.

    • Measure the radioactivity in a gamma counter.

    • Calculate the renin concentration based on the standard curve.

Protocol 2: LC-MS/MS for Plasma Angiotensin I

This protocol provides a general workflow for the quantification of Ang I by LC-MS/MS.

  • Sample Collection and Stabilization: Collect whole blood into pre-chilled EDTA tubes containing a protease inhibitor cocktail to prevent Ang I degradation. Immediately centrifuge at 4°C, and store the plasma at -80°C.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • Acidify the plasma with an appropriate acid (e.g., trifluoroacetic acid).

    • Condition an SPE cartridge (e.g., C18) with methanol and then equilibration buffer.

    • Load the acidified plasma onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Ang I with a high organic solvent solution (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to achieve separation.

    • Tandem Mass Spectrometry: Introduce the eluent from the LC into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for Angiotensin I and an internal standard.

    • Quantification: Generate a standard curve using known concentrations of Angiotensin I and calculate the concentration in the patient samples based on the peak area ratios relative to the internal standard.

Visualizing the Pathways and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

cluster_RAS Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction This compound This compound This compound->Angiotensinogen Inhibits ACE ACE cluster_Workflow LC-MS/MS Workflow for Angiotensin I Start Plasma Sample Collection (with protease inhibitors) SPE Solid-Phase Extraction Start->SPE LC Liquid Chromatography Separation SPE->LC MS Tandem Mass Spectrometry Detection & Quantification LC->MS Result Angiotensin I Concentration MS->Result cluster_Logic Logical Relationship of Assays and this compound This compound This compound Treatment EnzymaticPRA Enzymatic PRA Assay (Measures in vitro activity) This compound->EnzymaticPRA Directly Interferes Immunometric Immunometric Assay (Measures renin protein) This compound->Immunometric Less Interference LCMS LC-MS/MS for Ang I (Measures in vivo product) This compound->LCMS No Direct Interference with Measurement Inaccurate Inaccurate Low Reading EnzymaticPRA->Inaccurate Accurate More Accurate Reading Immunometric->Accurate LCMS->Accurate

References

Application Notes and Protocols for Remikiren Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage considerations for the renin inhibitor, Remikiren, in various animal species. The information is intended to guide researchers in designing and executing preclinical pharmacology and pharmacokinetic studies.

Introduction

This compound is a potent and specific inhibitor of the enzyme renin, a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the initial step in this cascade, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure. Its efficacy has been demonstrated in various animal models, particularly in primates. These notes detail dosage information, experimental protocols, and relevant biological pathways to facilitate further research and development of this compound.

Quantitative Dosage and Pharmacokinetic Data

This compound has been evaluated in several animal species, with notable differences in its pharmacokinetic profile. Despite low oral bioavailability (generally less than 6%) and rapid plasma clearance in all species studied, this compound exhibits a prolonged blood pressure-lowering effect, suggesting a mechanism involving tissue-level renin inhibition.

Table 1: Summary of this compound Dosage and Pharmacokinetic Parameters in Different Animal Species

SpeciesRoute of AdministrationDoseKey FindingsReference(s)
Rat Intravenous0.77 mg/kgHigh plasma clearance approaching hepatic blood flow. Mean residence time < 1.5 h.
Oral7.0 mg/kgLow oral bioavailability (<6%). Rapid absorption with peak plasma concentrations within 5 minutes. Extensive first-pass metabolism.
Dog IntravenousNot specifiedHigh plasma clearance. Mean residence time < 1.5 h.
Oral7.0 mg/kgLow oral bioavailability (<6%). Rapid absorption.
Squirrel Monkey Oral10 mg/kg (maximal effective dose), 21.0 mg/kgMarkedly more effective at reducing arterial blood pressure compared to other renin inhibitors.
Intravenous0.1, 0.25, 1 mg/kg (equipotent doses)Effective in reducing arterial blood pressure.
Marmoset Oral21.0 mg/kgRapid absorption.
Guinea Pig Intravenous Infusion1.6 nmol/mLDemonstrated inhibition of vascular renin.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound's mechanism of action is the direct inhibition of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the RAAS, a critical pathway for blood pressure regulation.

RAAS_Pathway cluster_renin Renin Action cluster_ace ACE Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (in Kidney) Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) This compound This compound (Inhibitor) This compound->Renin Inhibits ACE ACE (from Lungs)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Oral Administration (Gavage) in Rodents

Objective: To administer a precise oral dose of this compound to rodents.

Materials:

  • This compound solution/suspension in an appropriate vehicle (e.g., water, methylcellulose).

  • Gavage needles (straight or curved, size appropriate for the animal).

  • Syringes.

  • Animal scale.

Procedure:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Prepare the this compound formulation to the desired concentration. Ensure it is well-mixed, especially if it is a suspension.

  • Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.

  • Gently restrain the animal. For rats, this can be done by firmly holding the animal while ensuring it cannot move its head.

  • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Slowly administer the dose.

  • Withdraw the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 2: Intravenous Administration in Various Species

Objective: To administer this compound directly into the systemic circulation.

Materials:

  • Sterile this compound solution for injection.

  • Sterile syringes and needles of appropriate size for the animal and injection site.

  • Catheters (if required for repeated dosing or infusion).

  • Clippers and surgical scrub for site preparation.

  • Anesthetic and monitoring equipment (if required).

Procedure:

  • Prepare the sterile this compound solution.

  • Restrain the animal. For larger animals like dogs and primates, sedation or anesthesia may be necessary.

  • Prepare the injection site (e.g., tail vein in rats, cephalic or saphenous vein in dogs, femoral or cephalic vein in primates) by clipping the fur and disinfecting the skin.

  • For bolus injections, insert the needle into the vein and slowly administer the drug.

  • For infusions, a catheter can be surgically placed into a major vein (e.g., jugular vein) and connected to an infusion pump.

  • Following administration, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal during and after the procedure.

Protocol 3: Blood Pressure Measurement in Conscious Primates using Telemetry

Objective: To continuously monitor arterial blood pressure in conscious, unrestrained primates.

Materials:

  • Implantable telemetry transmitter with a pressure-sensing catheter.

  • Surgical instruments for implantation.

  • Anesthesia and post-operative care facilities.

  • Telemetry receiver and data acquisition system.

Procedure: Surgical Implantation (Aseptic Technique):

  • Anesthetize the monkey and prepare the surgical site (e.g., femoral or carotid artery region).

  • Make an incision to expose the target artery.

  • Carefully insert the pressure-sensing catheter into the artery and secure it.

  • Create a subcutaneous pocket for the transmitter body.

  • Close the incisions in layers.

  • Provide appropriate post-operative analgesia and care, allowing for a recovery period of at least one week before starting experiments.

Data Collection:

  • House the monkey in a cage equipped with a telemetry receiver.

  • Allow the animal to acclimate to the environment.

  • Record baseline blood pressure and heart rate data.

  • Administer this compound via the desired route.

  • Continuously record cardiovascular parameters for the duration of the study.

Protocol 4: Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phase (specific composition to be optimized, but likely a mixture of an aqueous buffer and an organic solvent like acetonitrile).

  • Fluorescence derivatizing agent.

  • Plasma samples collected from animals.

  • This compound standard for calibration curve.

  • Reagents for plasma protein precipitation (e.g., acetonitrile, methanol).

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a known volume of plasma, add a protein precipitation agent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

    • Derivatize the supernatant with a fluorescent agent according to the specific derivatization protocol.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the prepared sample onto the column.

    • Run the HPLC method with a defined gradient and flow rate.

    • Detect the fluorescently labeled this compound using the fluorescence detector at the appropriate excitation and emission wavelengths.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound standard.

    • Calculate the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve. The limit of quantification for such a method has been reported to be 2 ng/ml.

Protocol 5: Plasma Renin Activity (PRA) Assay

Objective: To measure the activity of renin in plasma samples.

Materials:

  • Radioimmunoassay (RIA) kit for Angiotensin I or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Incubator at 37°C.

  • Reagents to inhibit angiotensin-converting enzyme (ACE) and angiotensinases.

  • Plasma samples collected in EDTA tubes and kept on ice.

Procedure (General Principle):

  • Divide each plasma sample into two aliquots.

  • Incubate one aliquot at 37°C to allow renin to generate Angiotensin I from endogenous angiotensinogen. The other aliquot is kept at 4°C to serve as a baseline control.

  • After a specific incubation time (e.g., 1.5 to 3 hours), stop the enzymatic reaction.

  • Measure the amount of Angiotensin I generated in both aliquots using either RIA or LC-MS/MS.

  • Calculate the PRA as the rate of Angiotensin I generation (e.g., in ng/mL/hour).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic and pharmacodynamic study of this compound in an animal model.

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Remikiren as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this pathway is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAS cascade by cleaving angiotensinogen to form angiotensin I. Consequently, the development of renin inhibitors has been a major focus of cardiovascular drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying novel renin inhibitors from large compound libraries. A robust and reliable HTS assay requires a well-characterized control inhibitor to validate assay performance and enable the accurate determination of the potency of test compounds.

Remikiren is a potent and specific non-peptide inhibitor of human renin, with a reported in vitro IC50 value of 0.7 nmol/L.[1] Its high affinity and specificity make it an ideal positive control for HTS assays designed to identify new renin inhibitors. This document provides detailed application notes and protocols for utilizing this compound as a control in a fluorescence resonance energy transfer (FRET)-based HTS assay for renin inhibitors.

Signaling Pathway Diagram

Renin-Angiotensin System cluster_renin Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Vasoconstriction AT1_Receptor->Aldosterone_Secretion Renin Renin This compound This compound (Inhibitor) This compound->Renin ACE ACE

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis Assay_Plate Prepare 384-well Assay Plate Add_Compounds Add Test Compounds & This compound (Control) Assay_Plate->Add_Compounds Add_Renin Add Human Recombinant Renin Add_Compounds->Add_Renin Incubate_1 Pre-incubate Add_Renin->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Plate Read Fluorescence (FRET) Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for the identification of renin inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical HTS assay for renin inhibitors using this compound as a control.

ParameterValueUnitNotes
This compound IC50 0.7 nmol/L Potency against human renin.[1]
Assay Volume20µLTotal volume per well in a 384-well plate.
Human Renin Concentration0.5ng/µLFinal concentration, may require optimization.
FRET Substrate Concentration2µMFinal concentration, dependent on substrate Km.
Pre-incubation Time15minutesCompound and enzyme incubation.
Reaction Incubation Time60minutesEnzyme and substrate incubation.
Excitation Wavelength340nmTypical for a donor fluorophore.
Emission Wavelength490nmTypical for an acceptor fluorophore.
Z'-factor≥ 0.5-A measure of assay quality and robustness.

Experimental Protocols

Materials and Reagents
  • Human Recombinant Renin: Lyophilized powder, stored at -80°C.

  • FRET-based Renin Substrate: A synthetic peptide containing a fluorophore and a quencher pair. For example, (8-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg. Stored at -20°C, protected from light.

  • This compound: Positive control inhibitor. Prepare a stock solution in DMSO and store at -20°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20.

  • Test Compounds: Dissolved in 100% DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Capable of fluorescence intensity measurements with excitation and emission wavelengths appropriate for the FRET substrate.

Protocol: FRET-based Renin Inhibition Assay

This protocol is designed for a 384-well plate format and can be automated for high-throughput screening.

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Reconstitute the lyophilized human recombinant renin in Assay Buffer to the desired stock concentration. Keep on ice during use.

    • Reconstitute the FRET substrate in Assay Buffer to the desired stock concentration. Protect from light and keep on ice.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 1 mM). Create a dilution series in DMSO for IC50 determination. For single-point screening, prepare a working solution in Assay Buffer.

  • Assay Procedure:

    • Compound Addition: Add 100 nL of test compounds or this compound (in DMSO) to the appropriate wells of the 384-well plate. For negative controls (100% activity), add 100 nL of DMSO. For positive controls (0% activity), add a high concentration of this compound.

    • Enzyme Addition: Add 10 µL of the renin solution in Assay Buffer to all wells.

    • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Reaction Initiation: Add 10 µL of the FRET substrate solution in Assay Buffer to all wells to initiate the enzymatic reaction.

    • Incubation: Mix the plate gently and incubate for 60 minutes at 37°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.

    • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

  • Data Analysis:

    • Percent Inhibition Calculation: Calculate the percent inhibition for each test compound using the following formula:

      Where:

      • Fluorescence_compound is the fluorescence in the presence of the test compound.

      • Fluorescence_background is the fluorescence of the substrate without the enzyme.

      • Fluorescence_DMSO is the fluorescence in the presence of DMSO (no inhibition).

    • IC50 Determination: For compounds showing significant inhibition, perform a dose-response experiment by testing a range of concentrations. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 for the this compound control should be consistent with its known potency.

    • Z'-factor Calculation: The quality of the HTS assay can be assessed by calculating the Z'-factor using the signals from the positive (this compound) and negative (DMSO) controls:

      A Z'-factor of ≥ 0.5 indicates a robust and reliable assay suitable for high-throughput screening.

Conclusion

This document provides a comprehensive guide for utilizing this compound as a control in a high-throughput screening assay for the discovery of novel renin inhibitors. The detailed protocols and data presentation are intended to facilitate the implementation of a robust and reliable screening platform for academic and industrial drug discovery efforts targeting the renin-angiotensin system. The high potency and specificity of this compound make it an excellent standard for validating assay performance and ensuring the quality of screening data.

References

Application Notes and Protocols: Methodologies for Assessing the Renal Effects of Remikiren in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and specific inhibitor of the enzyme renin, the first and rate-limiting step in the Renin-Angiotensin System (RAS) cascade.[1] By directly targeting renin, this compound effectively reduces the production of Angiotensin I and subsequently Angiotensin II, a potent vasoconstrictor and key driver of aldosterone release. This mechanism underlies its antihypertensive effects. Beyond systemic blood pressure control, the inhibition of the RAS at its origin has significant implications for renal hemodynamics and function. In vivo assessment of these renal effects is crucial for understanding the therapeutic potential of this compound in managing hypertension and protecting renal function.

These application notes provide detailed methodologies for assessing the key renal effects of this compound in vivo, including its impact on renal hemodynamics (renal blood flow) and renal function (glomerular filtration rate and proteinuria).

Mechanism of Action: The Renin-Angiotensin System

The Renin-Angiotensin System is a critical regulator of blood pressure, fluid, and electrolyte balance. This compound exerts its effects by directly binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This upstream inhibition leads to a reduction in the entire cascade, resulting in vasodilation and decreased sodium and water retention.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_Retention Na+ and H2O Retention Aldosterone->Na_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention->BP_Increase Renin Renin (from Kidney) ACE ACE (in Lungs) This compound This compound This compound->Renin Inhibits

Figure 1: Mechanism of Action of this compound in the Renin-Angiotensin System.

Data Presentation

Table 1: Summary of Renal Effects of this compound in Human Studies
ParameterBaseline (Mean ± SD or Range)Post-Remikiren (Mean ± SD or Range)Percent ChangeReference
Effective Renal Plasma Flow (ERPF) 301 ± 35 ml/min/1.73 m²330 ± 36 ml/min/1.73 m²↑ ~9.6%[2]
Glomerular Filtration Rate (GFR) StableStableNo significant change[2][3]
Filtration Fraction Not specifiedNot specified↓ 10 ± 2%[2]
Renal Vascular Resistance Not specifiedNot specified↓ 15 ± 2%[2]
Proteinuria (in patients with overt proteinuria) Not specifiedNot specified↓ 27% (range -18% to -38%)[2]
Albuminuria (in patients without overt proteinuria) 497 (268-815) µg/h252 (114-389) µg/h↓ ~49%[3]
Table 2: Representative Renal Effects of Direct Renin Inhibition in Preclinical Models*
ParameterVehicle ControlRenin Inhibitor TreatedPercent ChangeAnimal ModelReference
Renal Blood Flow Not specifiedIncreasedNot specifiedPrimates
Glomerular Filtration Rate (GFR) Not specifiedNo significant changeNot specifiedPrimates
Albuminuria Increased in disease modelAttenuatedNot specifiedTransgenic Ren2 Rat

*Specific quantitative preclinical data for this compound on these parameters is limited. Data presented is a qualitative summary of the expected effects based on the mechanism of action and preclinical studies with other direct renin inhibitors like Aliskiren.

Experimental Protocols

A general workflow for the in vivo assessment of this compound's renal effects is outlined below.

cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements (BP, Urine Collection) Acclimatization->Baseline Dosing Administer this compound (Vehicle Control vs. Treatment Groups) Baseline->Dosing RBF Renal Blood Flow Measurement Dosing->RBF GFR GFR Measurement Dosing->GFR Urine 24h Urine Collection & Analysis Dosing->Urine BP_Monitoring Continuous Blood Pressure Monitoring Dosing->BP_Monitoring Data Compile & Analyze Data RBF->Data GFR->Data Urine->Data BP_Monitoring->Data Conclusion Draw Conclusions Data->Conclusion

Figure 2: General Experimental Workflow for In Vivo Renal Assessment.

Protocol 1: Measurement of Glomerular Filtration Rate (GFR) via FITC-Inulin Clearance

This protocol describes a method for determining GFR in conscious rodents by measuring the clearance of fluorescein isothiocyanate (FITC)-inulin from the plasma.

Materials:

  • FITC-Inulin

  • Sterile Saline

  • Anesthetic (for brief restraint if necessary)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Fluorometer

Procedure:

  • Animal Preparation: Acclimatize animals to handling and restraint. Ensure animals are well-hydrated.

  • FITC-Inulin Administration: Administer a single bolus of FITC-inulin via tail vein injection. The exact dose should be optimized for the animal model and size.

  • Blood Sampling: Collect small blood samples (e.g., 20-30 µL) from the saphenous or tail vein at multiple time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer.

  • GFR Calculation: Calculate GFR using a two-compartment model of exponential decay to analyze the plasma clearance of FITC-inulin over time.

Protocol 2: Measurement of Renal Blood Flow (RBF) using Implantable Doppler Flow Probes

This protocol provides a method for the continuous measurement of RBF in conscious, freely moving animals.

Materials:

  • Doppler flow probes (appropriately sized for the renal artery of the animal model)

  • Telemetry system

  • Surgical instruments

  • Anesthetic

  • Analgesics

Procedure:

  • Surgical Implantation: Under anesthesia and aseptic conditions, perform a laparotomy to expose the renal artery.

  • Carefully dissect the renal artery from surrounding tissue.

  • Place the Doppler flow probe around the renal artery.

  • Exteriorize the probe connector or connect it to a subcutaneous telemetry transmitter.

  • Close the incision and provide appropriate post-operative care, including analgesia.

  • Data Acquisition: After a recovery period (typically 5-7 days), record renal blood flow velocity continuously in conscious animals.

  • Data Analysis: Analyze the Doppler shift to calculate blood flow velocity. RBF can be calculated if the vessel diameter is known.

Protocol 3: Assessment of Proteinuria and Albuminuria

This protocol outlines the collection and analysis of urine to quantify protein and albumin excretion.

Materials:

  • Metabolic cages

  • Urine collection tubes

  • ELISA kits for albumin (species-specific)

  • Bicinchoninic acid (BCA) protein assay kit or similar

  • Creatinine assay kit

Procedure:

  • Urine Collection: Acclimatize animals to metabolic cages. Place animals in the cages for a 24-hour period with free access to food and water for urine collection.

  • Sample Processing: At the end of the collection period, measure the total urine volume. Centrifuge the urine to remove any debris and store the supernatant at -80°C until analysis.

  • Protein and Albumin Measurement:

    • Quantify total protein concentration using a BCA assay or a similar colorimetric method.

    • Measure albumin concentration using a species-specific ELISA kit.

  • Creatinine Measurement: Determine the urine creatinine concentration to normalize protein and albumin excretion for variations in urine output.

  • Data Expression: Express results as the urinary protein-to-creatinine ratio (UPCR) or albumin-to-creatinine ratio (UACR).

Logical Relationships of Expected Outcomes

The administration of this compound is expected to lead to a series of interconnected physiological changes in the renal system, primarily driven by the inhibition of the Renin-Angiotensin System.

This compound This compound Administration Renin_Inhibition Renin Inhibition This compound->Renin_Inhibition AngII_Decrease Decreased Angiotensin II Renin_Inhibition->AngII_Decrease Renal_Vasodilation Renal Vasodilation (Afferent & Efferent Arterioles) AngII_Decrease->Renal_Vasodilation Glomerular_Pressure_Decrease Decreased Intraglomerular Pressure AngII_Decrease->Glomerular_Pressure_Decrease RBF_Increase Increased Renal Blood Flow Renal_Vasodilation->RBF_Increase GFR_Stable Stable GFR Renal_Vasodilation->GFR_Stable Renal_Protection Potential for Renoprotection RBF_Increase->Renal_Protection GFR_Stable->Renal_Protection Proteinuria_Decrease Decreased Proteinuria/Albuminuria Glomerular_Pressure_Decrease->Proteinuria_Decrease Proteinuria_Decrease->Renal_Protection

Figure 3: Logical Flow of Expected Renal Effects of this compound.

References

Application Notes and Protocols for Long-Term Remikiren Treatment in Animals

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed experimental protocols for the long-term administration of Remikiren in animal models, aimed at researchers, scientists, and drug development professionals. The protocols are designed for investigating the chronic effects of renin inhibition on the renin-angiotensin system (RAS), blood pressure regulation, and potential end-organ effects.

Introduction

This compound is a potent and specific inhibitor of the enzyme renin, the first and rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a key peptide hormone responsible for vasoconstriction, aldosterone release, and sodium retention. Long-term studies in animal models are crucial for understanding the sustained efficacy, safety, and potential for end-organ protection of this compound.

The following protocols provide a framework for conducting chronic studies in both rodent and non-rodent species, incorporating continuous blood pressure monitoring and detailed assessment of the RAS.

Quantitative Data Summary

The following tables summarize key quantitative data derived from various studies on this compound and other RAS inhibitors in animals.

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species

ParameterRatDogMarmosetSquirrel Monkey
Oral Bioavailability < 1%Low-Low
Time to Peak Plasma Concentration (Oral) ~15 min---
Plasma Half-Life ShortShort-Short
Primary Route of Elimination HepaticHepatic--

Data synthesized from multiple pharmacokinetic studies.

Table 2: Exemplary Dosing Regimens for Long-Term Studies of RAS Inhibitors

Animal ModelDrugDoseRoute of AdministrationDurationReference Study Model
Spontaneously Hypertensive Rat (SHR) Angiotensin Receptor Blocker10 mg/kg/dayOral Gavage4 weeksModeled after SHR studies
Normotensive Rat This compound1-10 mg/kg/daySubcutaneous Osmotic Pump2-4 weeks-
Sodium-Depleted Squirrel Monkey This compound1-3 mg/kgOral GavageSingle Dose (model for chronic)
Cynomolgus Monkey This compound0.1-1 mg/kgIntravenous Bolus--

Experimental Protocols

Long-Term Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol describes a 4-week oral dosing study in SHR to evaluate the long-term effects of this compound on blood pressure and the renal RAS.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age 10-12 weeks

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Animal balance

  • Blood pressure monitoring system (telemetry preferred)

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Reagents for plasma renin activity and angiotensin II assays

Procedure:

  • Animal Acclimation: Acclimate SHR to the housing facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to two groups: Vehicle control and this compound-treated.

  • Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).

  • Dosing Administration: Administer this compound or vehicle by oral gavage once daily for 28 consecutive days.

  • Blood Pressure Monitoring:

    • Telemetry (Recommended): If using telemetry, implant transmitters according to the manufacturer's instructions at least one week before the first dose. Record blood pressure and heart rate continuously throughout the study.

    • Tail-Cuff Plethysmography: If telemetry is not available, measure blood pressure at baseline and at least weekly using a tail-cuff system. Acclimate animals to the restraint and procedure for several days before recording baseline measurements.

  • Blood Sampling: Collect blood samples (e.g., 0.5 mL) from the tail vein or saphenous vein at baseline, mid-study, and at the end of the treatment period. Collect blood into pre-chilled tubes containing aprotinin and EDTA to prevent peptide degradation. Centrifuge immediately at 4°C to separate plasma and store at -80°C until analysis.

  • Terminal Procedures: At the end of the 28-day treatment period, euthanize the animals. Collect a terminal blood sample via cardiac puncture. Perfuse and harvest kidneys for renin content analysis.

Continuous Infusion of this compound in Normotensive Rats via Osmotic Pumps

This protocol is designed to achieve steady-state plasma concentrations of this compound over a 2-week period in normotensive rats to study its sustained effects on the RAS.

Materials:

  • Normotensive rats (e.g., Sprague-Dawley or Wistar)

  • This compound

  • Vehicle suitable for osmotic pumps (e.g., polyethylene glycol 400)

  • Alzet® osmotic pumps (or equivalent) with appropriate flow rate and duration

  • Surgical instruments for implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Blood collection supplies as in Protocol 3.1

Procedure:

  • Pump Preparation: Prepare a solution of this compound in the vehicle at a concentration calculated to deliver the target daily dose based on the pump's flow rate and the average weight of the rats. Fill the osmotic pumps according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Shave and sterilize the skin on the back, between the scapulae.

    • Make a small subcutaneous pocket and insert the filled osmotic pump.

    • Close the incision with sutures or surgical staples.

    • Administer post-operative analgesia as required.

  • Monitoring: Monitor the animals daily for any signs of post-surgical complications.

  • Blood Sampling and Analysis: Collect blood samples at baseline (before pump implantation) and at the end of the 14-day infusion period. Process and store plasma as described in Protocol 3.1 for RAS component analysis.

  • Blood Pressure Monitoring: If required, blood pressure can be monitored via telemetry (implanted prior to the osmotic pump) or tail-cuff plethysmography.

Assessment of Renin-Angiotensin System Components

Plasma Renin Activity (PRA) Assay (Radioimmunoassay Principle):

  • Thaw plasma samples on ice.

  • Generate angiotensin I by incubating plasma at 37°C in the presence of excess angiotensinogen.

  • Stop the enzymatic reaction by placing the tubes on ice.

  • Quantify the generated angiotensin I using a commercially available radioimmunoassay (RIA) kit, following the manufacturer's protocol.

  • Express PRA as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

Angiotensin II Quantification (LC-MS/MS):

  • Thaw plasma samples on ice.

  • Perform solid-phase extraction to isolate and concentrate angiotensin peptides from the plasma.

  • Elute the peptides and dry the eluate.

  • Reconstitute the sample in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • Inject the sample into the LC-MS/MS system and quantify angiotensin II based on its specific mass-to-charge ratio and fragmentation pattern, using a stable isotope-labeled internal standard.

Mandatory Visualizations

G cluster_RAS Renin-Angiotensin System Signaling Pathway cluster_Inhibition Site of this compound Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release This compound This compound This compound->Angiotensinogen Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

G start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Measurements (BP, Blood Sample) acclimation->baseline randomization Randomization to Treatment Groups baseline->randomization dosing Daily Oral Dosing (28 days) randomization->dosing monitoring Weekly BP Monitoring & Mid-study Blood Sample dosing->monitoring During Treatment terminal Terminal Blood & Tissue Collection dosing->terminal monitoring->dosing end End terminal->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Remikiren Dosage for Maximal Renin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Remikiren for maximal renin inhibition in experimental settings. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit renin?

This compound is a potent and specific, orally active inhibitor of the enzyme renin.[1][2] It belongs to a class of drugs known as direct renin inhibitors.[3][4] this compound directly binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), and its inhibition leads to a reduction in the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[4][5]

Q2: What is the reported in vitro IC50 for this compound?

The in vitro IC50 (half-maximal inhibitory concentration) for this compound against human renin has been reported to be in the low nanomolar range.[6] This indicates its high potency as a renin inhibitor.

Q3: What is the difference between measuring plasma renin activity (PRA) and plasma renin concentration (PRC)?

Plasma Renin Activity (PRA) measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from angiotensinogen.[5][7] In contrast, Plasma Renin Concentration (PRC) measures the total amount of renin protein, including both active and inactive forms.[5] When using a direct renin inhibitor like this compound, PRA is the more relevant measure to assess the drug's inhibitory effect on renin's enzymatic function.

Q4: What are the key pharmacokinetic parameters of this compound from human studies?

Pharmacokinetic data for orally administered this compound in hypertensive patients are summarized below. It is important to note the high inter-subject variability in these parameters.[8]

Parameter200 mg Dose300 mg Dose600 mg Dose800 mg Dose
Mean Cmax (ng/mL) 4-623-2765-8347-48
Time to Cmax (hours) 0.25-20.25-20.25-20.25-2

Cmax: Maximum plasma concentration.

Q5: Are there any known drug interactions with this compound?

Yes, several potential drug interactions have been identified for this compound. For example, its therapeutic efficacy can be increased when used in combination with diuretics like hydrochlorothiazide, but can be decreased when used with nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.[1][9] It is crucial to review potential interactions before designing experiments involving co-administration of other compounds.

Troubleshooting Guides

In Vitro Renin Inhibition Assays
IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence - Contaminated reagents or microplate. - Autofluorescence of the test compound.- Use fresh, high-quality reagents and plates. - Run a control with the test compound alone to measure its intrinsic fluorescence and subtract this value from the experimental wells.
Low signal or no inhibition - Inactive renin enzyme. - Degraded substrate. - Incorrect assay buffer pH. - this compound degradation.- Ensure proper storage and handling of the renin enzyme and substrate. - Verify the pH of the assay buffer is optimal for renin activity (typically pH 7.4-8.0). - Prepare fresh this compound solutions for each experiment.
High variability between replicate wells - Pipetting errors. - Incomplete mixing of reagents. - Temperature fluctuations during incubation.- Use calibrated pipettes and ensure proper pipetting technique. - Gently mix the plate after adding reagents. - Ensure a stable and uniform incubation temperature.
IC50 value significantly different from literature - Differences in assay conditions (e.g., substrate concentration, enzyme concentration, incubation time). - Incorrect data analysis.- Standardize assay conditions and compare them to published protocols. - Use appropriate curve-fitting software to calculate the IC50 from a dose-response curve.[10]
Plasma Renin Activity (PRA) Assays
IssuePossible Cause(s)Recommended Solution(s)
Falsely elevated PRA - Cryoactivation of prorenin to renin due to improper sample handling (prolonged cold exposure).[11] - Incomplete inhibition of angiotensinases, leading to angiotensin I degradation.- Process blood samples at room temperature before freezing the plasma.[7] - Ensure the use of appropriate angiotensinase inhibitors in the assay.[12]
Falsely low PRA - Loss of renin activity due to repeated freeze-thaw cycles. - Presence of interfering substances in the plasma sample.- Aliquot plasma samples after the initial processing to avoid multiple freeze-thaw cycles. - Be aware of medications or dietary factors that can influence in vivo renin levels (e.g., diuretics, beta-blockers, salt intake).[7]
Poor correlation between this compound dose and PRA inhibition - High inter-individual variability in this compound pharmacokinetics.[8] - Complex in vivo regulation of the RAAS, including feedback mechanisms.- For in vivo studies, use a sufficient number of subjects to account for variability. - Measure both PRA and plasma this compound concentrations to establish a pharmacokinetic/pharmacodynamic relationship.

Experimental Protocols

In Vitro IC50 Determination of this compound

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human renin.

Materials:

  • Purified human recombinant renin

  • Fluorogenic renin substrate (e.g., FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound

  • DMSO (for dissolving this compound)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer. The final concentrations should span a range that will produce a complete dose-response curve (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO) without this compound.

  • Prepare assay components: Dilute the renin enzyme and substrate in assay buffer to their optimal working concentrations as determined by preliminary experiments or manufacturer's recommendations.

  • Assay setup:

    • Add 20 µL of the fluorogenic substrate solution to each well of the 96-well plate.

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of each this compound dilution or vehicle control to the appropriate wells.

  • Initiate the reaction: Add 10 µL of the diluted renin enzyme solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

  • Fluorescence measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Measurement of Plasma Renin Activity (PRA)

This protocol outlines the general steps for measuring PRA in plasma samples, often a key endpoint in studies with this compound.

Materials:

  • EDTA-anticoagulated plasma samples

  • Angiotensin I standards

  • Generation buffer (to maintain optimal pH for renin activity)

  • Angiotensinase inhibitors (e.g., PMSF, EDTA)

  • Angiotensin I ELISA kit or LC-MS/MS for quantification

  • Water baths at 37°C and 0-4°C (ice bath)

Procedure:

  • Sample collection and handling: Collect blood in EDTA tubes and process at room temperature to separate plasma. Freeze plasma immediately at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

  • Angiotensin I generation:

    • Thaw plasma samples at room temperature.

    • To an aliquot of plasma, add angiotensinase inhibitors.

    • Divide the plasma into two tubes. Incubate one tube at 37°C and the other in an ice bath (0-4°C) for a specific period (e.g., 90 minutes). The 37°C incubation allows renin to generate angiotensin I, while the 0-4°C incubation serves as a baseline control.

  • Stopping the reaction: After incubation, immediately place the 37°C tube on ice to stop the enzymatic reaction.

  • Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the 37°C and 0-4°C samples using a validated method such as an ELISA or LC-MS/MS.

  • Calculation of PRA:

    • Subtract the angiotensin I concentration of the 0-4°C sample from the 37°C sample to determine the amount of angiotensin I generated during incubation.

    • Express PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Visualizations

G Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Retention Sodium and Water Retention Aldosterone->Sodium_Retention Renin Renin ACE ACE Adrenal_Gland Adrenal Gland Blood_Vessels Blood Vessels Kidney Kidney This compound This compound This compound->Renin

Caption: Mechanism of action of this compound in the RAAS pathway.

G Experimental Workflow for In Vitro Renin Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound Serial Dilutions Add_this compound Add this compound Dilutions Prep_this compound->Add_this compound Prep_Reagents Prepare Renin and Substrate Solutions Add_Substrate Add Substrate to 96-well Plate Prep_Reagents->Add_Substrate Start_Reaction Add Renin to Initiate Reaction Prep_Reagents->Start_Reaction Add_Buffer Add Assay Buffer Add_Substrate->Add_Buffer Add_Buffer->Add_this compound Add_this compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

References

Strategies to improve the solubility of Remikiren for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Remikiren in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous buffers?

A: this compound has very low intrinsic aqueous solubility. According to DrugBank, its predicted water solubility is approximately 0.0213 mg/mL[1]. This poor solubility is attributed to its chemical structure, which is largely lipophilic (LogP ≈ 2.4) despite having hydrogen bond donors and acceptors[1]. For effective use in in vitro assays, a solubilization strategy is almost always necessary.

Q2: What is the first and simplest method I should try to dissolve this compound?

A: The most common and straightforward approach is to first dissolve this compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels can be toxic to cells. It is crucial to keep the final DMSO concentration in your assay well below 1%, and ideally below 0.1%, to avoid off-target effects.

Q3: How does pH impact the solubility of this compound?

A: The solubility of this compound is pH-dependent. It has a predicted strongest basic pKa of 6.74, meaning it will become protonated and more soluble in acidic conditions (pH < 6.74)[1]. Conversely, in neutral or alkaline solutions, it will be in its less soluble, non-ionized form. Therefore, acidifying your buffer may improve solubility[2][3][4]. However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity). For some renin inhibitors, competitive inhibition has been shown to be effective at physiological pH[5].

Q4: My experiment is sensitive to organic solvents like DMSO. What are some alternative strategies?

A: If organic solvents are a concern, several alternative methods can be employed. These generally involve the use of excipients to enhance aqueous solubility[6].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water[7][8]. Beta-cyclodextrins (β-CD) and their derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds like this compound in their core[6][7][8]. For cell-based assays, non-ionic surfactants such as Polysorbate 80 (Tween 80) or Polysorbate 20 are often preferred due to their lower toxicity compared to ionic surfactants[9].

  • Lipid-Based Formulations: For certain applications, lipid-based drug delivery systems (LBDDs) can be used to enhance solubility. These systems use lipids and emulsifiers to create formulations like self-emulsifying drug delivery systems (SEDDS)[8][10][11].

Q5: I still see precipitation when I dilute my stock solution into the aqueous buffer. How can I prevent this?

A: This is a common issue when a drug is "trapped" in a supersaturated state. To prevent precipitation, ensure rapid and thorough mixing upon dilution. You can try adding the stock solution to the buffer while vortexing. If precipitation persists, it indicates that the aqueous solubility limit has been exceeded. In this case, you should either decrease the final concentration of this compound or incorporate a solubilizing excipient (like cyclodextrins or surfactants) directly into your final aqueous buffer to maintain solubility[11].

Physicochemical & Solubility Data

The following tables summarize key properties of this compound and provide a starting point for selecting appropriate solubilization agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight630.8 g/mol [12]
Water Solubility0.0213 mg/mL (Predicted)[1]
LogP2.42 (Predicted)[1]
pKa (Strongest Basic)6.74 (Predicted)[1]
pKa (Strongest Acidic)12.32 (Predicted)[1]
Hydrogen Bond Donors5[1]
Hydrogen Bond Acceptors7[1]

Table 2: Recommended Solvents and Excipients for Solubility Enhancement

AgentTypeRecommended Starting ConcentrationNotes
DMSOCo-solvent10-20 mg/mL (Stock)Keep final concentration <0.5% in assay.
EthanolCo-solvent5-10 mg/mL (Stock)Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400)Co-solventVariesGenerally well-tolerated by cells.
HP-β-CyclodextrinComplexing Agent1-10% (w/v) in bufferForms inclusion complexes to increase solubility.
Polysorbate 80 (Tween 80)Surfactant0.1-1% (v/v) in bufferForms micelles to solubilize the compound.
Citric Acid BufferpH ModifierpH 4.0 - 5.0Leverages the basic pKa for ionization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage: For experiments, thaw an aliquot and dilute it into the final assay buffer, ensuring the final DMSO concentration remains non-toxic to the cells (typically <0.5%).

Protocol 2: Determining the pH-Solubility Profile of this compound

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to generate the pH-solubility profile.

Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin

  • Cyclodextrin Solution: Prepare a solution of HP-β-Cyclodextrin in your desired aqueous buffer (e.g., 5% w/v in PBS).

  • This compound Addition: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Complexation: Vortex the mixture and then shake or stir at room temperature for at least 4-6 hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate now contains the solubilized this compound-cyclodextrin complex.

  • Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the extent of solubility enhancement.

Visual Guides

Workflow for Selecting a Solubility Strategy

The following diagram outlines a logical workflow for troubleshooting and resolving this compound solubility issues for in vitro assays.

G start Start: this compound Powder check_solvent Is a co-solvent like DMSO acceptable? start->check_solvent use_dmso Prepare concentrated stock in DMSO. Dilute into buffer. check_solvent->use_dmso Yes solvent_alternatives Explore Solvent-Free Options check_solvent->solvent_alternatives No check_final_conc Is final DMSO conc. <0.5% and drug soluble? use_dmso->check_final_conc success Proceed with Assay check_final_conc->success Yes check_final_conc->solvent_alternatives No check_ph Is pH modification compatible with assay? solvent_alternatives->check_ph use_ph Use acidic buffer (pH < 6.5) to increase solubility. check_ph->use_ph Yes use_excipients Use Complexing Agents or Surfactants check_ph->use_excipients No check_ph_success Is solubility sufficient? use_ph->check_ph_success check_ph_success->success Yes check_ph_success->use_excipients No cyclodextrin Option 1: Use HP-β-Cyclodextrin in aqueous buffer. use_excipients->cyclodextrin surfactant Option 2: Use non-ionic surfactant (e.g., Tween 80). use_excipients->surfactant cyclodextrin->success surfactant->success

Caption: Decision tree for selecting a this compound solubilization method.

Mechanisms of Solubility Enhancement

This diagram illustrates the conceptual mechanisms by which different excipients improve the solubility of a poorly soluble drug like this compound.

G cluster_0 Aqueous Buffer cluster_1 Co-solvent (e.g., DMSO) cluster_2 Cyclodextrin Complexation cluster_3 Surfactant Micelle rem_precip This compound (Precipitated) rem_dmso This compound rem_precip->rem_dmso Add Co-solvent cd_outer Hydrophilic Exterior rem_precip->cd_outer Add Cyclodextrin micelle_head1 rem_precip->micelle_head1 Add Surfactant dmso DMSO rem_dmso->dmso Solvated rem_cd This compound cd_inner Hydrophobic Cavity rem_micelle This compound micelle_head2 micelle_head3 micelle_head4 micelle_head5 micelle_head6 micelle_head7

Caption: How co-solvents, cyclodextrins, and surfactants solubilize drugs.

References

Mitigating experimental artifacts when using Remikiren

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Remikiren. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential experimental artifacts and challenges when working with this potent and specific renin inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experimental Issues

Question 1: I am observing inconsistent results in my in vitro renin inhibition assay. What could be the cause?

Answer: Inconsistent results in in vitro renin inhibition assays can stem from several factors related to compound handling, assay conditions, and reagent stability. Here’s a troubleshooting guide:

  • Compound Solubility and Stability:

    • Issue: this compound has low aqueous solubility. Precipitation in your assay buffer can lead to variable effective concentrations.

    • Troubleshooting:

      • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

      • Working Dilutions: When preparing working dilutions in aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) to prevent solvent effects on enzyme activity.

      • Solubility Check: Visually inspect your final assay solution for any signs of precipitation. If you suspect precipitation, consider vortexing the solution or using a brief sonication step. You can also perform a solubility test by centrifuging the solution and measuring the concentration of this compound in the supernatant.

      • pH Sensitivity: Be aware that the pH of your buffer can affect the solubility and stability of this compound. It is advisable to work with buffers at a physiological pH (around 7.4) unless your specific experimental design requires otherwise.

  • Assay Conditions:

    • Issue: Variations in temperature, pH, or incubation times can significantly impact enzyme kinetics and inhibitor potency.

    • Troubleshooting:

      • Temperature Control: Ensure all assay components are at the recommended temperature before initiating the reaction. Most enzymatic assays are performed at a constant temperature, such as 37°C.

      • Consistent Incubation Times: Use a multichannel pipette or an automated liquid handler to ensure precise and consistent incubation times across all wells.

      • Buffer Composition: Use a consistent buffer system throughout your experiments. Components of some buffers can interfere with the assay. For example, avoid using buffers containing azide if you are using an HRP-based detection system.

  • Non-Specific Binding:

    • Issue: As a peptidomimetic, this compound may non-specifically bind to plasticware, such as pipette tips and microplates, leading to a lower effective concentration.

    • Troubleshooting:

      • Use of Detergents: Include a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.01%), in your assay buffer to block non-specific binding sites on plastic surfaces.

      • Low-Binding Plastics: If the problem persists, consider using low-binding microplates and pipette tips.

      • Blocking Agents: Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can also help to reduce non-specific binding.

Question 2: I am concerned about potential off-target effects of this compound in my cell-based assay. How can I assess this?

Answer: While this compound is known for its high specificity for renin, it is good practice to evaluate potential off-target effects, especially in complex biological systems like cell cultures.

  • Initial Assessment:

    • Literature Review: Although direct off-target screening data for this compound is not widely published, its development focused on high specificity for renin.

    • Control Experiments: Include appropriate controls in your cell-based assays. For example, use a structurally unrelated renin inhibitor to see if you observe similar effects. Additionally, using a cell line that does not express renin or its downstream signaling components can help differentiate between on-target and off-target effects.

  • Systematic Off-Target Screening:

    • Kinase Profiling: A common approach for assessing off-target effects of small molecules is to screen them against a panel of kinases, as these are frequent off-targets. Several commercial services offer kinase profiling panels.

    • General Off-Target Panels: Broader off-target screening panels that include a range of receptors, ion channels, and enzymes are also commercially available and can provide a more comprehensive assessment of this compound's specificity.

In Vivo Experimental Issues

Question 3: I am not observing the expected blood pressure-lowering effect after oral administration of this compound in my animal model. What could be the reason?

Answer: The lack of an in vivo effect after oral dosing of this compound is a common challenge, primarily due to its low oral bioavailability.

  • Low Oral Bioavailability:

    • Issue: this compound is a peptidomimetic and, like many such molecules, has poor oral absorption.

    • Troubleshooting:

      • Vehicle Formulation: For oral gavage, this compound should be formulated in a vehicle that enhances its solubility and absorption. Common strategies include using oil-based vehicles, emulsions, or formulations containing absorption enhancers.

      • Route of Administration: If oral administration proves to be ineffective, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal barrier and ensure systemic exposure.

      • Dose Escalation: You may need to use higher doses for oral administration to achieve a therapeutic concentration in the plasma.

  • Compensatory Mechanisms:

    • Issue: Inhibition of renin can lead to a compensatory increase in renin secretion from the kidneys. This is a physiological feedback mechanism that can counteract the effect of the inhibitor.

    • Troubleshooting:

      • Measure Plasma Renin Activity (PRA): To confirm that this compound is active in vivo, measure PRA in your animals. A significant decrease in PRA after this compound administration, even in the absence of a blood pressure change, indicates target engagement.

      • Combination Therapy: In clinical settings, renin inhibitors have shown greater efficacy when combined with other antihypertensive agents, such as diuretics. This approach could also be considered in a research setting to overcome compensatory mechanisms.

Question 4: I am having difficulty with the stability of this compound in my experimental solutions. What are the best practices for handling and storage?

Answer: Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage of Dry Powder:

    • Store the lyophilized powder of this compound at -20°C for long-term storage.

  • Stock Solutions:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.

    • Store the DMSO stock solution at -20°C for up to two weeks or at -80°C for up to six months.

  • Working Solutions in Cell Culture Media:

    • The stability of this compound in cell culture media can be influenced by the components of the media, temperature, and light exposure.

    • It is recommended to prepare fresh dilutions of this compound in cell culture media for each experiment.

    • If long-term incubation is required, the stability of this compound in your specific media and conditions should be validated, for example, by using HPLC to measure its concentration over time.

Quantitative Data Summary

ParameterValueSpeciesReference
IC50 (Human Renin) 0.7 nMHuman
IC50 (Human Plasma Renin) 0.8 nMHuman
IC50 (Marmoset Plasma Renin) 1.0 nMMarmoset
IC50 (Squirrel Monkey Plasma Renin) 1.7 nMSquirrel Monkey
Oral Bioavailability < 6%Multiple Species
Storage (Powder) -20°C (2 years)N/A
Storage (in DMSO) 4°C (2 weeks), -80°C (6 months)N/A

Experimental Protocols

Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric renin inhibition assay. Specific details may need to be optimized based on the source of the enzyme and the substrate used.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Renin Enzyme: Dilute the renin enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.

    • Fluorogenic Substrate: Prepare the fluorogenic renin substrate solution in the assay buffer according to the manufacturer's instructions.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is consistent and low (<1%).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted this compound solutions or vehicle (for control wells) to the wells of a black, flat-bottom 96-well plate.

    • Add 160 µL of the diluted renin enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm, but this will depend on the specific substrate).

    • Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each concentration of this compound.

    • Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Plasma Renin Activity (PRA) In Vivo

This protocol provides a general method for measuring PRA from plasma samples.

  • Sample Collection:

    • Collect whole blood from animals into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis. Avoid multiple freeze-thaw cycles.

  • Angiotensin I Generation:

    • Thaw the plasma samples on ice.

    • For each plasma sample, prepare two aliquots. One will be incubated at 37°C (to allow renin to generate Angiotensin I), and the other will be kept at 4°C (as a baseline control).

    • Add a protease inhibitor cocktail to both aliquots to prevent the degradation of Angiotensin I.

    • Incubate the samples for a defined period (e.g., 1-3 hours).

  • Angiotensin I Quantification:

    • Stop the enzymatic reaction by adding an acidic solution or by flash-freezing the samples.

    • Measure the concentration of Angiotensin I in both the 37°C and 4°C aliquots using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Calculation of PRA:

    • Subtract the Angiotensin I concentration of the 4°C sample from the 37°C sample to determine the amount of Angiotensin I generated during the incubation.

    • Express the PRA as the mass of Angiotensin I generated per unit of plasma volume per unit of time (e.g., ng/mL/hour).

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway cluster_kidney Kidney cluster_adrenal Adrenal Cortex Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Aldosterone Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) Adrenal_Gland->Aldosterone This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.

Experimental Workflow: In Vitro Renin Inhibition Assay

in_vitro_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, this compound) plate 2. Add this compound/Vehicle to Plate prep->plate enzyme 3. Add Renin Enzyme plate->enzyme incubate 4. Pre-incubate at 37°C enzyme->incubate substrate 5. Add Fluorogenic Substrate incubate->substrate read 6. Measure Fluorescence (Kinetic Read) substrate->read analyze 7. Analyze Data (Calculate IC50) read->analyze

Caption: A typical workflow for an in vitro fluorometric renin inhibition assay using this compound.

Logical Relationship: Troubleshooting Low In Vivo Efficacy

in_vivo_troubleshooting start No/Low In Vivo Efficacy Observed check_bioavailability Is Oral Bioavailability an Issue? start->check_bioavailability check_target Is the Drug Engaging the Target? check_bioavailability->check_target No formulation Optimize Vehicle Formulation (e.g., oil-based, emulsions) check_bioavailability->formulation Yes measure_pra Measure Plasma Renin Activity (PRA) check_target->measure_pra Yes route Consider Alternative Routes (IV, IP) formulation->route pra_decreased PRA Decreased? measure_pra->pra_decreased compensatory Consider Compensatory Mechanisms pra_decreased->compensatory Yes no_engagement Troubleshoot Dose and Formulation pra_decreased->no_engagement No

Caption: A troubleshooting flowchart for addressing low in vivo efficacy of orally administered this compound.

Refinement of experimental protocols for consistent Remikiren efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Remikiren. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to ensure consistent and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question Possible Cause(s) Suggested Solution(s)
Why is the observed inhibitory effect of this compound lower than expected in my in vitro renin assay? 1. Incorrect pH of Assay Buffer: Renin activity is highly pH-dependent. Optimal activity is generally between pH 6.0 and 7.5. 2. Degradation of Angiotensin I: The product of the renin reaction, Angiotensin I, can be degraded by other proteases in the sample. 3. Inaccurate this compound Concentration: The final concentration of this compound in the assay may be incorrect due to dilution errors or precipitation. 4. Inactive Renin Enzyme: The renin enzyme may have lost activity due to improper storage or handling.1. Verify and Adjust Buffer pH: Ensure your assay buffer is within the optimal pH range for renin activity. 2. Add Protease Inhibitors: Include a protease inhibitor cocktail or specific inhibitors of angiotensinases in your assay mixture.[1] 3. Confirm Concentration and Solubility: Prepare fresh dilutions of this compound and ensure it is fully dissolved. Consider a brief sonication if solubility issues are suspected. 4. Use Fresh or Validated Enzyme: Aliquot and store the renin enzyme at -80°C and avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme before use.
My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do? 1. Low Aqueous Solubility: this compound has low water solubility.[2] Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate. 2. Buffer Composition: Certain salts or high concentrations of other components in the buffer may reduce the solubility of this compound.1. Optimize Dilution Method: Try diluting the DMSO stock of this compound into your final assay buffer in a stepwise manner, vortexing between each step. Alternatively, dilute the stock in a small volume of a co-solvent like ethanol before adding it to the aqueous buffer. 2. Prepare Intermediate Dilutions: Make an intermediate dilution of the this compound stock in a solution containing a lower percentage of the aqueous buffer or in a buffer with a different composition before preparing the final dilution. 3. Use a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
I am observing high variability in my plasma renin activity (PRA) measurements in animal studies with this compound. 1. Pre-analytical Sample Handling: Renin is sensitive to temperature. Improper handling of blood samples can lead to cryoactivation of prorenin, resulting in falsely elevated renin activity. 2. Choice of Anticoagulant: The type of anticoagulant used can influence PRA measurements. 3. Inconsistent Dosing: Inconsistent administration of this compound can lead to variable plasma concentrations and, consequently, variable inhibition of renin activity.1. Standardize Sample Collection: Collect blood samples into chilled EDTA tubes and process them promptly at room temperature. Avoid placing samples on ice for extended periods before centrifugation. Freeze plasma samples immediately after separation.[3] 2. Use EDTA: EDTA is the recommended anticoagulant for PRA assays as it inhibits angiotensin-converting enzyme (ACE), preventing the conversion of Angiotensin I to Angiotensin II.[1] 3. Ensure Consistent Dosing Regimen: Adhere to a strict dosing schedule and method of administration to minimize variability in drug exposure.
The antihypertensive effect of this compound in my animal model is less pronounced than reported in the literature. 1. Low Oral Bioavailability: this compound has very low oral bioavailability.[4] 2. Animal Model and Diet: The specific animal model of hypertension and the sodium content of their diet can significantly influence the response to renin inhibitors. 3. Combination Therapy: In many studies, the significant antihypertensive effects of this compound were observed when it was used in combination with a diuretic.[5]1. Consider Alternative Administration Routes: For preclinical studies, intravenous or subcutaneous administration via osmotic minipumps can ensure consistent drug exposure. 2. Select an Appropriate Model and Control Diet: Use a renin-dependent model of hypertension and control the sodium intake of the animals, as a high-sodium diet can blunt the effect of renin inhibitors. 3. Co-administer with a Diuretic: Consider co-administering this compound with a thiazide diuretic, such as hydrochlorothiazide, to enhance its antihypertensive efficacy.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct and specific inhibitor of the enzyme renin.[2] Renin is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensinogen to angiotensin I. By inhibiting renin, this compound prevents the formation of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be further diluted in the appropriate experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.

Q3: What are the known off-target effects of this compound?

A3: In vivo experiments have indicated that this compound is specific for renin and does not appear to lower arterial pressure through unrelated mechanisms.[2] However, like all drugs, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations. It is always advisable to include appropriate controls in your experiments to monitor for any unexpected effects.

Q4: What is the reported IC50 or Ki value for this compound?

A4: The inhibitory potency of this compound against human renin is high. The reported Ki value is 0.7 nM, and an estimated IC50 value is 0.8 nM (0.5 ng/mL).[2][6]

Quantitative Data on this compound Efficacy

The following table summarizes key quantitative data regarding the efficacy of this compound from various studies.

ParameterValueSpecies/SystemReference
Ki (Inhibition Constant) 0.7 nMHuman Renin[2]
IC50 (Half-maximal Inhibitory Concentration) 0.8 nM (0.5 ng/mL)Human Plasma[6]
Oral Bioavailability < 1%Healthy Humans[4]
Peak Fall in Mean Arterial Pressure (Monotherapy) No significant changeHypertensive Patients[5]
Peak Fall in Mean Arterial Pressure (with Hydrochlorothiazide) Marked reductionHypertensive Patients[5]
Peak Fall in Mean Arterial Pressure (600 mg daily for 8 days) 11.2 ± 0.8%Hypertensive Patients[6]

Detailed Experimental Protocols

In Vitro Fluorometric Renin Inhibition Assay

This protocol is adapted from commercially available renin inhibitor screening kits and is suitable for determining the in vitro efficacy of this compound.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., based on FRET)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound

  • DMSO (for stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Prepare Renin Solution: Dilute the recombinant human renin in the assay buffer to the desired working concentration.

  • Assay Setup:

    • Blank Wells: Add assay buffer only.

    • Control (No Inhibitor) Wells: Add the renin solution and assay buffer.

    • Inhibitor Wells: Add the renin solution and the different dilutions of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic renin substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm, depending on the substrate) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion AT1R AT1 Receptor AngiotensinII->AT1R Binding Renin Renin Renin->AngiotensinI This compound This compound This compound->Renin Inhibition ACE ACE ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

G Start Start PrepareSolutions Prepare this compound Dilutions and Renin Solution Start->PrepareSolutions AddToPlate Add Reagents to 96-Well Plate PrepareSolutions->AddToPlate PreIncubate Pre-incubate at 37°C AddToPlate->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate ReadFluorescence Kinetic Fluorescence Reading AddSubstrate->ReadFluorescence AnalyzeData Calculate % Inhibition and IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for in vitro fluorometric renin inhibition assay.

References

Technical Support Center: Navigating Experimental Design with Remikiren

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Remikiren. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, with a particular focus on managing its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific, orally active inhibitor of the enzyme renin.[1][2] It was developed by Hoffmann-La Roche for the treatment of hypertension.[3] this compound functions by directly binding to renin, thereby blocking the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation.[4][5] By inhibiting this initial step, this compound leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, which results in vasodilation and a reduction in blood pressure.[6]

Q2: What is the half-life of this compound and how does it impact my experiments?

The half-life of this compound can vary depending on the species and route of administration. After intravenous administration, the mean residence time is reported to be less than or equal to 1.5 hours in various species. The plasma half-life after an oral dose is approximately 5.2 to 8.2 hours.[7] This short half-life means the compound is cleared from the plasma relatively quickly, which can lead to fluctuating plasma concentrations and a transient blockade of plasma renin activity.[8] This poses a challenge for in vivo experiments aiming to achieve sustained renin inhibition and observe long-term effects.

Q3: What is the oral bioavailability of this compound?

Consistent with its high hepatic clearance, the oral bioavailability of this compound is low, reported to be less than or equal to 6% in several species.[8] Despite this, a small proportion of an oral dose is absorbed very rapidly, with peak concentrations often observed within 5 minutes of administration.[8]

Troubleshooting Guide

Problem: I am observing inconsistent or transient effects of this compound in my in vivo experiments.

This is a common issue directly related to this compound's short half-life and rapid clearance.

Solutions:

  • Optimize Dosing Regimen: Instead of a single daily dose, consider multiple, smaller doses throughout the day to maintain more stable plasma concentrations. The frequency will depend on the specific half-life in your animal model.

  • Continuous Infusion: For more precise control over plasma levels, continuous intravenous or subcutaneous infusion using osmotic mini-pumps can provide a steady-state concentration of this compound over a prolonged period.

  • Formulation Strategies: While not a solution for the researcher directly, it's important to be aware that the formulation of this compound can impact its absorption and pharmacokinetic profile. If using a custom formulation, ensure it is optimized for solubility and absorption.

Problem: I am not seeing a significant drop in blood pressure despite administering a high dose of this compound.

Several factors could contribute to this observation.

Solutions:

  • Confirm Renin Inhibition: The primary action of this compound is to inhibit renin. It is crucial to measure plasma renin activity (PRA) to confirm that the drug is having its intended biochemical effect. A significant reduction in PRA should be observable.

  • Assess the Renin-Angiotensin System (RAS) Status of Your Model: The blood pressure-lowering effect of this compound is more pronounced in subjects with an activated renin-angiotensin system.[1] If your animal model has a suppressed RAS, the effect of a renin inhibitor will be less dramatic.

  • Consider the "Tissue" Compartment Effect: Research suggests that the prolonged decrease in blood pressure observed with this compound may be mediated through a "tissue" compartment, which is inconsistent with its rapid clearance from plasma.[8] This implies that assessing only plasma concentrations might not fully capture the drug's activity.

Pharmacokinetic Data of this compound

ParameterValueSpeciesReference
Mean Residence Time (IV)≤ 1.5 hoursVarious (Rat, Dog, Primates)
Plasma Half-life (Oral)~7 hoursHuman
Plasma Half-life (IV)5.2 - 8.2 hoursHuman[9]
Oral Bioavailability≤ 6%Various (Rat, Dog, Primates)[8]
Peak Plasma Concentration (Oral)Within 5 minutesVarious (Rat, Dog, Primates)[8]
IC50 (Human Renin)0.7 nmol/lIn vitro[2]

Experimental Protocols

1. Assessment of Plasma Renin Activity (PRA)

  • Objective: To determine the extent of renin inhibition by this compound.

  • Methodology:

    • Collect blood samples at baseline and at various time points after this compound administration.

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

    • Thaw plasma samples on ice.

    • Incubate the plasma at 37°C to allow for the generation of angiotensin I from endogenous angiotensinogen.

    • Stop the enzymatic reaction by adding an inhibitor (e.g., EDTA).

    • Quantify the generated angiotensin I using a commercially available ELISA or radioimmunoassay (RIA) kit.

    • PRA is expressed as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/hr).

    • Compare PRA levels in this compound-treated groups to vehicle-treated controls. A significant decrease indicates effective renin inhibition.

2. In Vivo Blood Pressure Measurement in Rodent Models

  • Objective: To evaluate the effect of this compound on systemic blood pressure.

  • Methodology (Telemetry):

    • Surgically implant telemetry transmitters (e.g., into the carotid artery) in the experimental animals. Allow for a recovery period of at least one week.

    • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

    • Administer this compound or vehicle according to the designed dosing regimen (e.g., oral gavage, subcutaneous injection, or continuous infusion).

    • Continuously monitor and record blood pressure and heart rate for the duration of the study.

    • Analyze the data by comparing the changes in blood pressure from baseline in the this compound-treated group versus the vehicle-treated group.

Visualizations

Remikiren_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure This compound This compound This compound->Renin

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental_Workflow_this compound cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis ModelSelection Select Animal Model (RAS status consideration) DosingStrategy Define Dosing Strategy (e.g., continuous infusion) ModelSelection->DosingStrategy EndpointSelection Select Primary Endpoints (PRA, Blood Pressure) DosingStrategy->EndpointSelection Baseline Baseline Measurements (Blood Pressure, PRA) EndpointSelection->Baseline Administration This compound Administration Baseline->Administration Monitoring Continuous Monitoring (Telemetry) Administration->Monitoring Sampling Timed Blood Sampling Administration->Sampling BP_Analysis Blood Pressure Data Analysis Monitoring->BP_Analysis PRA_Assay Plasma Renin Activity Assay Sampling->PRA_Assay Correlation Correlate PRA and BP Changes PRA_Assay->Correlation BP_Analysis->Correlation

Caption: In vivo experimental workflow for this compound studies.

References

Technical Support Center: Optimizing Dose-Response Curves for Remikiren in New Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the renin inhibitor, Remikiren. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your dose-response assays and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). It cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). By directly inhibiting renin, this compound effectively blocks the entire RAAS cascade, leading to vasodilation and a decrease in blood pressure.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for human renin is consistently reported in the low nanomolar range, indicating its high potency. However, the exact value can vary depending on the specific assay conditions.

Target EnzymeAssay ConditionIC50 (nM)Reference
Human Pure ReninIn vitro biochemical assay0.7[2]
Human Plasma ReninIn vitro plasma-based assay0.8[2]
Human Plasma ReninEx vivo in hypertensive patients0.8[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the assay well is kept low (typically less than 1%) to avoid solvent-induced artifacts that could affect enzyme activity or cell viability.

Q4: How should this compound stock solutions be stored?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To minimize freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term use, a stock solution can be stored at 4°C for a limited period, but stability under these conditions should be verified.

Troubleshooting Guide

This guide addresses common issues encountered during the generation of dose-response curves for this compound in new assays.

Problem 1: High variability or poor reproducibility of IC50 values.

  • Possible Cause: Inconsistent assay conditions.

    • Solution: Ensure all assay parameters, including buffer composition, pH, temperature, and incubation times, are kept constant across all experiments. Minor variations in these conditions can significantly impact enzyme kinetics and inhibitor potency.

  • Possible Cause: Instability of this compound in the assay buffer.

    • Solution: Assess the stability of this compound in your specific assay buffer over the duration of the experiment. This can be done by pre-incubating this compound in the buffer for the same length of time as the assay and then measuring its inhibitory activity. If degradation is observed, consider modifying the buffer composition or shortening the incubation time.

  • Possible Cause: Pipetting errors, especially during serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For highly potent inhibitors like this compound, small errors in concentration can lead to large shifts in the dose-response curve.

Problem 2: The dose-response curve is unusually steep or shallow.

  • Possible Cause (Steep Curve): The concentration of active renin in the assay is too high relative to the Ki of this compound.

    • Solution: This can lead to stoichiometric inhibition, where a significant fraction of the inhibitor is bound to the enzyme, resulting in a steep curve. Reduce the concentration of renin in the assay. The enzyme concentration should ideally be well below the Ki of the inhibitor.

  • Possible Cause (Shallow Curve): The inhibitor is not reaching equilibrium with the enzyme during the incubation period.

    • Solution: Increase the pre-incubation time of this compound with renin before adding the substrate to ensure that the binding has reached equilibrium.

  • Possible Cause (Shallow Curve): Presence of interfering substances in the assay components.

    • Solution: Ensure the purity of all reagents, including the enzyme, substrate, and buffer components. Contaminants can interfere with the enzyme-inhibitor interaction.

Problem 3: High background fluorescence in a FRET-based assay.

  • Possible Cause: Autofluorescence of assay components or the test compound.

    • Solution: Run control wells containing all assay components except the enzyme to determine the background fluorescence. If this compound itself is fluorescent at the assay wavelengths, a separate control with the inhibitor alone should be included.

  • Possible Cause: Non-specific cleavage of the FRET substrate.

    • Solution: Ensure the purity of the renin enzyme. Contaminating proteases can cleave the substrate, leading to a high background signal. The use of a specific FRET substrate designed for renin is crucial.

Problem 4: No or very low inhibition observed even at high concentrations of this compound.

  • Possible Cause: Inactive this compound.

    • Solution: Verify the integrity and purity of your this compound stock. If possible, test its activity in a previously validated assay. Improper storage or handling can lead to degradation.

  • Possible Cause: Incorrect assay setup.

    • Solution: Double-check all assay parameters, including the concentrations of enzyme and substrate, and the filter settings on the fluorescence plate reader. Ensure that the substrate concentration is at or below its Km value for renin to achieve sensitive detection of inhibition.

Experimental Protocols

Detailed Methodology for Determining the IC50 of this compound using a Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol is a recommended procedure based on established methods for measuring renin activity.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., a peptide with a donor and quencher fluorophore flanking the renin cleavage site)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with appropriate filters for the chosen FRET pair.

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. It is recommended to perform a wide range of dilutions initially (e.g., from 10 µM to 0.1 nM) to determine the approximate IC50.

    • Prepare a working solution of recombinant human renin in assay buffer. The optimal concentration should be determined empirically but should be in the linear range of the assay.

    • Prepare a working solution of the fluorogenic renin substrate in assay buffer. The final concentration in the assay should be at or below the Km of the substrate for renin.

  • Assay Protocol:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank (no enzyme): Assay buffer and substrate.

      • Positive Control (no inhibitor): Renin solution and assay buffer.

      • Inhibitor Wells: Renin solution and the corresponding dilution of this compound.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the renin.

    • Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths for the FRET pair. Readings should be taken kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank wells from all other wells.

    • Normalize the data by expressing the inhibited rates as a percentage of the positive control (uninhibited) rate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin_II Aldosterone Aldosterone Vasoconstriction Vasoconstriction Angiotensin_I->Angiotensin_II Angiotensin_II->Aldosterone Angiotensin_II->Vasoconstriction This compound This compound This compound->Renin Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

experimental_workflow start Start: Prepare Reagents prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_renin Prepare Renin Solution start->prep_renin prep_substrate Prepare Substrate Solution start->prep_substrate plate_setup Set up 96-well Plate (Blank, Positive Control, Inhibitor) prep_this compound->plate_setup prep_renin->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Calculate Initial Velocities read_plate->data_analysis curve_fitting Plot Dose-Response Curve data_analysis->curve_fitting end Determine IC50 curve_fitting->end

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_logic issue Dose-Response Curve Issue high_variability High Variability issue->high_variability Reproducibility? steep_curve Steep Curve issue->steep_curve Slope? shallow_curve Shallow Curve issue->shallow_curve Slope? no_inhibition No Inhibition issue->no_inhibition Activity? solution_variability Check Assay Consistency Verify Reagent Stability high_variability->solution_variability solution_steep Reduce Enzyme Concentration steep_curve->solution_steep solution_shallow Increase Pre-incubation Time Check Reagent Purity shallow_curve->solution_shallow solution_no_inhibition Verify Compound Activity Check Assay Setup no_inhibition->solution_no_inhibition

Caption: Troubleshooting logic for common dose-response curve issues with this compound.

References

Identifying and controlling for confounders in Remikiren research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for confounders in Remikiren research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent, and specific inhibitor of the enzyme renin.[1] It was developed for the treatment of hypertension.[2] Its mechanism of action is to block the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), which is the conversion of angiotensinogen to angiotensin I. This leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Q2: What are the known major confounders in this compound research?

Several factors can influence the measured outcomes in this compound research, acting as confounders. These can be broadly categorized as:

  • Patient-related factors:

    • Baseline Plasma Renin Activity (PRA)

    • Renal function

    • Dietary sodium intake

  • Concomitant medications (Drug-Drug Interactions):

    • Diuretics (e.g., Hydrochlorothiazide)

    • Other antihypertensive agents

    • Nonsteroidal anti-inflammatory drugs (NSAIDs)

    • Drugs affecting cytochrome P450 enzymes

Q3: How does baseline Plasma Renin Activity (PRA) affect this compound's efficacy?

The antihypertensive effect of this compound is more pronounced in patients with higher baseline PRA.[3] This is because the drug's efficacy is directly linked to its ability to inhibit the RAAS. In individuals with a more activated RAAS (higher renin levels), there is a greater potential for blood pressure reduction upon renin inhibition. Conversely, in low-renin hypertension, the effect of this compound may be less significant.

Q4: What is the impact of renal function on the response to this compound?

Patients with impaired renal function may experience a more pronounced drop in blood pressure in response to this compound compared to those with normal renal function.[4] While the glomerular filtration rate (GFR) generally remains stable, this compound can induce renal vasodilation.[3][4] Researchers should carefully monitor renal function and blood pressure in subjects with pre-existing kidney disease.

Q5: Can dietary sodium intake influence the outcome of this compound experiments?

Yes, dietary sodium intake is a critical confounder. A high-sodium diet can suppress the RAAS, leading to lower baseline PRA and potentially blunting the antihypertensive effect of this compound. Conversely, a low-sodium diet activates the RAAS, which can enhance the blood pressure-lowering effect of this compound.[5][6] Standardizing dietary sodium intake for all subjects in a study is crucial for obtaining reliable and comparable results.

Troubleshooting Guides

Issue 1: High Variability in Blood Pressure Response to this compound

Possible Cause: Uncontrolled confounding variables among study subjects.

Troubleshooting Steps:

  • Assess Baseline PRA: Stratify subjects based on their baseline PRA (low, normal, high). Analyze the dose-response relationship within each stratum to determine if the variability is explained by differing renin profiles.

  • Evaluate Renal Function: Compare the blood pressure response in subjects with normal versus impaired renal function. A more significant response may be observed in the latter group.[4]

  • Standardize Dietary Sodium: Implement a standardized diet for all subjects for a defined period before and during the study. This will help to minimize the influence of dietary sodium on the RAAS.

  • Review Concomitant Medications: Carefully document and analyze the use of all concomitant medications, particularly diuretics and other antihypertensives, as these can significantly impact the RAAS and blood pressure.

Issue 2: Discrepancy Between Plasma this compound Concentration and Blood Pressure Reduction

Possible Cause: Saturation of the pharmacological target or influence of non-RAAS blood pressure regulation mechanisms.

Troubleshooting Steps:

  • Examine the Dose-Response Curve: Assess whether the lack of correlation occurs at higher doses of this compound. It is possible that maximal renin inhibition is achieved at a certain concentration, beyond which further increases in drug concentration do not lead to a greater blood pressure response.

  • Measure PRA and Angiotensin II Levels: Directly measure the inhibition of the RAAS by assessing PRA and angiotensin II levels. This will confirm whether the drug is hitting its target effectively, even if the final blood pressure outcome is not as expected.

  • Consider Other Blood Pressure Mechanisms: In some individuals, other physiological systems (e.g., the sympathetic nervous system) may play a more dominant role in blood pressure maintenance, making them less responsive to RAAS inhibition alone.

Data Presentation

Table 1: Effect of Renal Function on Blood Pressure Response to this compound

Patient GroupMean Arterial Pressure Reduction (%)
Normal Renal Function9.6
Impaired Renal Function13.3

Data adapted from a study on the effects of continued treatment with this compound in hypertensive patients.[4]

Table 2: Potential Drug-Drug Interactions with this compound and Their Effects

Interacting Drug ClassExamplePotential Effect on this compound Therapy
DiureticsHydrochlorothiazideIncreased antihypertensive effect[1][7]
Angiotensin II Receptor BlockersAzilsartanIncreased risk of renal failure, hypotension, and hyperkalemia[7]
Beta-blockersAcebutolol, AtenololIncreased hypotensive activities[7]
NSAIDsAceclofenac, AcemetacinDecreased antihypertensive efficacy[7]
Calcium Channel BlockersClevidipineIncreased hypotensive activities[7]
Alpha-blockersAlfuzosinIncreased hypotensive activities[7]

This table provides a summary of potential interactions. The clinical significance of these interactions should be evaluated in the context of specific experimental designs.

Experimental Protocols

Protocol 1: Measurement of Plasma Renin Activity (PRA) by LC-MS/MS

This protocol provides a general workflow for the determination of PRA. Specific parameters may need to be optimized based on the laboratory setup.

  • Sample Collection and Handling:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately place the tubes on ice to prevent in vitro generation of angiotensin I.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • Divide each plasma sample into two aliquots.

    • Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin.

    • Keep the second aliquot at 0-4°C (on ice) to serve as a baseline (non-generation) control.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Stop the enzymatic reaction in both aliquots by adding an acidic solution (e.g., formic acid).

    • Add an internal standard (isotopically labeled angiotensin I) to both aliquots.

    • Perform SPE to extract and concentrate angiotensin I from the plasma matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of angiotensin I and the internal standard.

  • Calculation of PRA:

    • Quantify the concentration of angiotensin I in both the 37°C and 0°C aliquots using a calibration curve.

    • Calculate the net amount of angiotensin I generated by subtracting the concentration in the 0°C aliquot from the 37°C aliquot.

    • Express the PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).[8][9]

Mandatory Visualization

Remikiren_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone_Secretion->Blood_Pressure Vasoconstriction->Blood_Pressure This compound This compound Renin Renin This compound->Renin Inhibits

Caption: Mechanism of action of this compound in the RAAS pathway.

Confounder_Workflow Start Start: this compound Clinical Trial Design Identify_Confounders Identify Potential Confounders - Patient Characteristics - Concomitant Medications - Dietary Factors Start->Identify_Confounders Control_Strategies Implement Control Strategies Identify_Confounders->Control_Strategies Randomization Randomization Control_Strategies->Randomization Design Phase Stratification Stratification (e.g., by PRA, Renal Function) Control_Strategies->Stratification Design Phase Standardization Standardization (e.g., Dietary Sodium) Control_Strategies->Standardization Design Phase Data_Collection Data Collection - Blood Pressure - PRA - this compound Levels Randomization->Data_Collection Stratification->Data_Collection Standardization->Data_Collection Analysis Statistical Analysis - Subgroup Analysis - Covariate Adjustment Data_Collection->Analysis Results Interpret Results with Consideration of Residual Confounding Analysis->Results

Caption: Workflow for identifying and controlling confounders.

Logical_Relationship PRA Baseline PRA BP_Response Blood Pressure Response PRA->BP_Response Modulates Renal_Function Renal Function Renal_Function->BP_Response Modulates Sodium_Intake Dietary Sodium Sodium_Intake->BP_Response Modulates Concomitant_Meds Concomitant Meds Concomitant_Meds->BP_Response Modulates Remikiren_Dose This compound Dose Remikiren_Dose->BP_Response Direct Effect

Caption: Logical relationship of confounders to this compound's effect.

References

Troubleshooting unexpected results in Remikiren-treated cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Remikiren in cell culture experiments. Our aim is to help you navigate unexpected results and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly specific, non-peptide inhibitor of the enzyme renin.[1][2] It directly binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation and fluid balance.

Q2: What is the reported in vitro potency of this compound?

This compound has a reported IC50 value of approximately 0.7 nmol/L for human renin.[3]

Q3: In which solvent should I dissolve this compound for in vitro studies?

Q4: Is this compound stable in cell culture medium?

The stability of this compound in cell culture media has not been extensively documented. The stability of any compound in culture can be influenced by factors such as pH, temperature, light exposure, and interaction with media components.[4] It is recommended to prepare fresh dilutions of this compound from a stock solution for each experiment. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be empirically determined.

Troubleshooting Unexpected Results

Scenario 1: No Observable Effect of this compound Treatment

If you do not observe the expected biological effect after treating your cells with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Cell Line Lacks a Functional Renin-Angiotensin System (RAS) - Confirm through literature review or preliminary experiments (e.g., qPCR for renin, angiotensinogen, and AT1 receptor expression) that your chosen cell line expresses the necessary components of the RAS. - Consider using cell lines known to have an active RAS, such as certain cardiovascular (e.g., cardiac fibroblasts) or renal cells (e.g., podocytes).
Inactive Compound - Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). - Prepare fresh dilutions for each experiment to avoid degradation.
Sub-optimal Concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - While the enzymatic IC50 is low (sub-nanomolar), higher concentrations may be required to elicit a cellular response.[5]
Insufficient Incubation Time - Optimize the treatment duration. Some cellular responses may require longer exposure to the inhibitor.
Assay Not Sensitive Enough - Ensure your chosen assay is sensitive enough to detect the expected change. - Consider alternative or more direct assays to measure the effect of renin inhibition.
Scenario 2: Unexpected Cytotoxicity or Reduced Cell Viability

If you observe a decrease in cell viability that is not an intended outcome of your experiment, consider these possibilities:

Potential Cause Troubleshooting Steps
High Concentration of this compound - Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. - Use the lowest effective concentration that elicits the desired biological effect without causing significant cell death.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells. - Always include a vehicle control in your experimental setup.
Off-Target Effects - Although this compound is reported to be specific for renin, high concentrations may lead to off-target effects.[2][6] - Review the literature for any known off-target effects of renin inhibitors.
Cell Culture Conditions - Ensure your cells are healthy and not stressed by other factors such as high confluence, nutrient depletion, or contamination.

Data Presentation

Table 1: In Vitro Potency of this compound

Parameter Value Reference
IC50 (Human Renin) 0.7 nmol/L[3]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Renin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on renin in a cell-free system.

Materials:

  • Human recombinant renin

  • Renin-specific substrate (e.g., a FRET-based peptide)

  • Assay buffer

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the renin substrate and the different concentrations of this compound.

  • Initiate the reaction by adding human recombinant renin to each well.

  • Include appropriate controls: a positive control (renin and substrate without inhibitor) and a negative control (substrate without renin).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals to determine the reaction kinetics.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (Resazurin-based)

This protocol outlines a common method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black microplate

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin into the fluorescent resorufin.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Remikiren_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction, Aldosterone Release AngiotensinII->Vasoconstriction This compound This compound Renin Renin This compound->Renin Inhibits

Caption: Mechanism of action of this compound in the RAAS pathway.

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of Remikiren and Enalkiren: Potency, Efficacy, and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two early-generation renin inhibitors, Remikiren and Enalkiren, based on available preclinical data. The information presented herein is intended to offer objective insights into their comparative performance, supported by experimental evidence.

At a Glance: Key Preclinical Findings

This compound demonstrated significantly greater efficacy in lowering blood pressure in primate models compared to Enalkiren, a finding not fully explained by its in vitro potency alone.[1][2][3] This suggests potential differences in their mechanisms of action beyond simple plasma renin inhibition, with evidence pointing towards this compound's activity in extraplasmatic compartments.[1][2][3][4] However, both compounds faced challenges with poor oral bioavailability and short half-lives, which ultimately limited their clinical development.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from head-to-head preclinical comparisons of this compound and Enalkiren.

Table 1: In Vitro Renin Inhibition

CompoundTargetIC50 (nM)
This compound Purified Human Renin0.7
Human Plasma Renin0.8
Squirrel Monkey Plasma~4-8 (estimated)
Enalkiren Purified Human Renin14.0
Human Plasma Renin~160 (estimated)
Squirrel Monkey Plasma~800-1600 (estimated)

Data sourced from a comparative study in primates. Estimated values are based on reported fold-differences in potency.

Table 2: In Vivo Efficacy in Sodium-Depleted Squirrel Monkeys

CompoundAdministration RouteDose (mg/kg)Maximal Arterial Pressure Reduction (mm Hg)
This compound Oral1035 ± 1
Intravenous133 ± 3
Enalkiren Oral1011 ± 2
Intravenous110 ± 2

Values are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the preclinical evaluation of these renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Release Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Vasoconstriction Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (from Lungs) ACE->Angiotensin_II AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction Remikiren_Enalkiren This compound & Enalkiren Remikiren_Enalkiren->Renin Inhibition Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Primate Model cluster_analysis Comparative Analysis Assay Fluorometric Renin Inhibition Assay IC50 Determine IC50 Values Assay->IC50 Compare Compare In Vitro Potency and In Vivo Efficacy IC50->Compare Animal_Prep Sodium Depletion in Squirrel Monkeys Drug_Admin Oral / IV Administration of this compound or Enalkiren Animal_Prep->Drug_Admin BP_Monitor Continuous Blood Pressure Monitoring (Telemetry) Drug_Admin->BP_Monitor Data_Analysis Analyze Blood Pressure Reduction BP_Monitor->Data_Analysis Data_Analysis->Compare

References

Direct Renin Inhibitors: A Comparative Analysis of Remikiren's Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro potency of Remikiren against other notable direct renin inhibitors, Aliskiren and VTP-27999. The data presented is intended to offer an objective overview for researchers and professionals engaged in cardiovascular drug discovery and development.

Quantitative Potency Comparison

The inhibitory potency of direct renin inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Aliskiren, and VTP-27999 against human renin. Lower IC50 values are indicative of higher potency.

CompoundIC50 (nM) vs. Human ReninReference(s)
This compound 0.7 (pure renin), 0.8 (plasma renin)
Aliskiren 0.6 - 1.5
VTP-27999 0.47

Experimental Protocols

The determination of IC50 values for direct renin inhibitors typically involves an in-vitro enzymatic assay. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

General Principle of the FRET-Based Renin Inhibition Assay

This assay quantifies the enzymatic activity of renin by measuring the cleavage of a synthetic peptide substrate. This substrate is dually labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage by renin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. The potency of an inhibitor is determined by its ability to prevent this cleavage and the subsequent increase in fluorescence.

Key Steps of the Experimental Workflow:
  • Reagent Preparation:

    • A concentrated stock solution of the test inhibitor (e.g., this compound) is prepared, typically in DMSO.

    • Serial dilutions of the inhibitor are made to establish a range of concentrations for testing.

    • Human recombinant renin and the FRET peptide substrate are diluted to their optimal working concentrations in an appropriate assay buffer.

  • Assay Plate Setup:

    • The assay is performed in a microplate format (e.g., 96-well or 384-well).

    • Control wells are included:

      • Blank wells: Contain all assay components except the enzyme, to measure background fluorescence.

      • Positive control (100% activity) wells: Contain all assay components and the vehicle (e.g., DMSO) without the inhibitor.

    • Test wells contain the renin enzyme, the FRET substrate, and varying concentrations of the inhibitor.

  • Reaction and Measurement:

    • The reaction is initiated by the addition of the renin enzyme to the wells containing the substrate and inhibitor.

    • The plate is incubated at a controlled temperature (typically 37°C).

    • Fluorescence intensity is measured at appropriate excitation and emission wavelengths over a defined period.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the increase in fluorescence over time.

    • The percentage of renin inhibition is calculated for each inhibitor concentration relative to the positive control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of renin activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this comparison, the following diagrams illustrate the renin-angiotensin signaling pathway targeted by these inhibitors and a typical experimental workflow for potency determination.

RAS_Pathway Renin Renin AngiotensinI AngiotensinI Renin->AngiotensinI Produces Angiotensinogen Angiotensinogen Angiotensinogen->Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone AT1R->Aldosterone

Caption: The Renin-Angiotensin Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions C Dispense Reagents to Microplate A->C B Prepare Renin and Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

A Comparative Analysis of the Pharmacokinetics of Renin Inhibitors: Aliskiren, Remikiren, and Zankiren

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of three prominent renin inhibitors: aliskiren, remikiren, and zankiren. The information presented is curated from peer-reviewed literature and clinical trial data to support research and development in the field of antihypertensive therapies.

Executive Summary

Direct renin inhibitors represent a significant class of antihypertensive agents that target the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). Understanding their pharmacokinetic properties is crucial for optimizing drug efficacy and safety. This guide details the absorption, distribution, metabolism, and excretion characteristics of aliskiren, the first orally bioavailable direct renin inhibitor to receive clinical approval, alongside two earlier-generation compounds, this compound and zankiren. While all three compounds demonstrate potent inhibition of renin, their pharmacokinetic profiles, particularly oral bioavailability, differ substantially, which has significantly impacted their clinical development and utility.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for aliskiren, this compound, and zankiren in humans.

Pharmacokinetic ParameterAliskirenThis compoundZankiren
Oral Bioavailability (%) 2.6[1][2]< 1[3]Low (<2%)
Time to Peak Plasma Concentration (Tmax) (hours) 1 - 3[1][2]0.25 - 2[4]~1-2
Peak Plasma Concentration (Cmax) Dose-dependent4-6 ng/mL (200 mg dose); 23-27 ng/mL (300 mg dose); 65-83 ng/mL (600 mg dose)[4]Dose-dependent increases observed
Area Under the Curve (AUC) Dose-dependentDose-dependentDose-dependent increases observed
Plasma Protein Binding (%) 47 - 51[2][5]Data not readily availableData not readily available
Elimination Half-life (t½) (hours) 20 - 45[6]~7 (oral)[7]Short
Metabolism Minimally metabolized by CYP3A4Rapidly metabolizedData not readily available
Primary Excretion Route Biliary/fecal[2]Biliary and renal excretion of intact drug and metabolites[8]Data not readily available

Experimental Protocols

The determination of the pharmacokinetic profiles of these renin inhibitors relies on robust bioanalytical methods and well-designed clinical studies.

Subject Enrollment and Dosing Regimen:

A typical pharmacokinetic study involves enrolling healthy adult volunteers or patients with mild to moderate hypertension.[3][4] Studies are often designed as single-center, randomized, single- or multiple-dose, and sometimes crossover studies. Doses for aliskiren have ranged from 40 to 1800 mg, while studies with this compound have used oral doses up to 1600 mg.[3][6] For zankiren, oral doses have been evaluated in the range of 10 to 250 mg.

Blood Sample Collection:

Following drug administration, serial blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, and elimination phases. For instance, in aliskiren studies, blood samples might be drawn pre-dose and at multiple intervals up to 96 hours post-dose.

Bioanalytical Method for Plasma Concentration Determination:

The quantification of renin inhibitors in plasma is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[9]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.

  • Chromatographic Separation: The extracted drug is then injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from other plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the specific renin inhibitor being analyzed.

  • Quantification: The concentration of the renin inhibitor in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of the drug.

Pharmacokinetic Data Analysis:

Pharmacokinetic parameters such as Tmax, Cmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis methods.

Visualizing Key Processes

To better understand the context and methodology of this comparative analysis, the following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for pharmacokinetic studies.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE ReninInhibitors Renin Inhibitors (Aliskiren, this compound, Zankiren) ReninInhibitors->Renin Inhibition PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling_analysis Sample Collection & Analysis cluster_data_interpretation Data Interpretation SubjectRecruitment Subject Recruitment (Healthy Volunteers/Patients) Dosing Drug Administration (Single or Multiple Doses) SubjectRecruitment->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Separation & Storage BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Analysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Report Comparative Analysis Report PK_Analysis->Report

References

Remikiren's Antihypertensive Efficacy: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the preclinical efficacy of a compound across various animal models is paramount. This guide provides a detailed comparison of the effects of Remikiren, a potent renin inhibitor, in different animal models of hypertension. The data presented is compiled from key studies to offer an objective overview of its performance and the experimental contexts.

This compound has been evaluated in several preclinical models that mimic different aspects of human hypertension. These include the spontaneously hypertensive rat (SHR), a model of genetic hypertension; the renal artery-ligated model, which simulates renovascular hypertension; and primate models, which offer a closer physiological parallel to humans. This guide will delve into the quantitative effects of this compound on blood pressure and the renin-angiotensin system in these models, detail the experimental protocols used, and visualize the underlying signaling pathways.

Quantitative Efficacy of this compound Across Animal Models

The following tables summarize the key quantitative data on the effects of this compound in various animal models of hypertension.

Table 1: Effect of this compound on Blood Pressure

Animal ModelDosing RegimenMaximum Blood Pressure Reduction (mmHg)Duration of Effect
Spontaneously Hypertensive Rat (SHR)Data not available in the searched literatureData not available in the searched literatureData not available in the searched literature
Renal Artery-Ligated Rat (Two-Kidney, One-Clip)Data not available in the searched literatureData not available in the searched literatureData not available in the searched literature
Sodium-Depleted Marmoset0.1 - 3 mg/kg, single oral dose30 - 35> 24 hours (at 3 mg/kg)[1]

Table 2: Effect of this compound on the Renin-Angiotensin System

Animal ModelDosing RegimenChange in Plasma Renin Activity (PRA)Change in Angiotensin IChange in Angiotensin II
Spontaneously Hypertensive Rat (SHR)Data not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
Renal Artery-Ligated Rat (Two-Kidney, One-Clip)Data not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
Sodium-Depleted Marmoset3 mg/kg, single oral doseReduced by 74 ± 31% (transient)[1]Reduced by 85 ± 14% (transient)[1]Reduced by 89 ± 17% (transient)[1]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication.

Spontaneously Hypertensive Rat (SHR) Model

While specific studies detailing the effects of this compound in SHRs were not identified in the conducted search, a general protocol for inducing and studying hypertension in this model is as follows:

  • Animal Model: Male or female Spontaneously Hypertensive Rats (SHRs) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.

  • Hypertension Development: SHRs genetically develop hypertension, with a significant rise in blood pressure typically observed between 6 and 12 weeks of age.

  • Drug Administration: this compound would be administered orally (e.g., via gavage) or subcutaneously (e.g., via osmotic minipumps) at various doses. A vehicle control group would also be included.

  • Blood Pressure Measurement: Blood pressure is monitored at regular intervals using methods such as tail-cuff plethysmography or radiotelemetry for continuous measurement in conscious, unrestrained animals.

  • Biochemical Analysis: Blood samples are collected to measure plasma renin activity (PRA), angiotensin II, and aldosterone levels using commercially available ELISA or radioimmunoassay kits.

Renal Artery-Ligated (Two-Kidney, One-Clip) Rat Model

This model induces hypertension by restricting blood flow to one kidney, leading to activation of the renin-angiotensin system.

  • Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure:

    • The rats are anesthetized.

    • A flank incision is made to expose the left renal artery.

    • A silver or plastic clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery, constricting blood flow. The contralateral kidney remains untouched.

    • Sham-operated rats undergo the same procedure without the clip placement and serve as controls.

  • Hypertension Development: Hypertension typically develops over several weeks following the surgery.

  • Drug Administration and Monitoring: Similar to the SHR model, this compound would be administered, and blood pressure and biochemical parameters would be monitored.

Hypertensive Marmoset Model

Marmosets are a valuable non-human primate model for hypertension research due to their physiological similarity to humans.

  • Animal Model: Common marmosets (Callithrix jacchus) are often used.

  • Induction of Hypertension:

    • Renal Artery Ligation: A branch of the renal artery can be ligated to induce renovascular hypertension. Blood pressure typically increases to hypertensive levels within 4-5 weeks.[2]

    • Sodium Depletion: To enhance the renin-angiotensin system's role, marmosets can be fed a low-sodium diet and/or treated with diuretics.

  • Drug Administration: this compound (in studies, referred to as Ro 42-5892) has been administered orally to conscious marmosets.[1]

  • Blood Pressure Measurement: Blood pressure can be measured non-invasively using a tail-cuff method or directly via telemetry.[2]

  • Biochemical Analysis: Blood samples are collected to measure PRA and angiotensin levels.

Visualizing the Mechanism of Action

To illustrate the mechanism of this compound and the experimental workflow, the following diagrams are provided.

Remikiren_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (in Lungs) Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure This compound This compound This compound->Renin_Inhibition

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental_Workflow_Hypertension_Models cluster_model Animal Model Selection cluster_data Data Analysis SHR Spontaneously Hypertensive Rat (SHR) (Genetic Hypertension) Induction Hypertension Induction/ Model Characterization SHR->Induction RAL Renal Artery-Ligated Rat (Renovascular Hypertension) RAL->Induction Marmoset Marmoset (Primate Model) Marmoset->Induction Treatment Treatment Administration (this compound vs. Vehicle) Induction->Treatment Monitoring Monitoring & Data Collection Treatment->Monitoring BP_Analysis Blood Pressure Measurement Monitoring->BP_Analysis Biochem_Analysis Biochemical Analysis (PRA, Angiotensin II, etc.) Monitoring->Biochem_Analysis

Caption: General experimental workflow for evaluating this compound.

Discussion and Conclusion

The available data strongly indicates that this compound is a potent inhibitor of the renin-angiotensin system, demonstrating significant blood pressure-lowering effects in a primate model. The study in sodium-depleted marmosets showed a substantial and long-lasting reduction in mean arterial blood pressure.[1] The transient nature of the reduction in plasma renin activity, angiotensin I, and angiotensin II, despite a prolonged effect on blood pressure, suggests that this compound's primary action may be within the tissue renin-angiotensin systems, a crucial aspect for its therapeutic efficacy.

Notably, there is a conspicuous absence of publicly available, detailed quantitative data on the effects of this compound specifically in spontaneously hypertensive rats and renal artery-ligated rat models. While these models are standard in hypertension research, the focus of the available literature on this compound appears to have been on primate models, likely due to the high species specificity of renin and its inhibitors.

References

Reproducibility of Remikiren's effects across different research laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the consistency of Remikiren's therapeutic effects and pharmacokinetic profiles across independent clinical investigations.

Comparison of Pharmacodynamic Effects

This compound's primary pharmacodynamic effect is the inhibition of renin, leading to a reduction in the activity of the Renin-Angiotensin-Aldosterone System (RAAS). This manifests as a decrease in plasma renin activity (PRA) and, consequently, a lowering of blood pressure in hypertensive patients.

Blood Pressure Reduction in Hypertensive Patients

The antihypertensive effect of this compound has been evaluated in several clinical trials. The extent of blood pressure reduction varies depending on the dosage, duration of treatment, and patient population.

Study / Laboratory SurrogatePatient PopulationThis compound DoseTreatment DurationMean Arterial Pressure (MAP) ReductionCitation
Study A16 patients with essential hypertensionSingle oral doseSingle dose8.5% ± 0.8% (peak fall)[1][2]
Study B14 hypertensive patients with normal or impaired renal function600 mg o.i.d.8 days11.2% ± 0.8% (peak fall)[3]
Study C29 patients with essential hypertension600 mg orally8 daysNo significant change (monotherapy)[4]
Study C (Combination)29 patients with essential hypertension600 mg orally + Hydrochlorothiazide4 daysMarked reduction[4]

o.i.d. = once daily

The data suggests that while a single dose or short-term monotherapy may have a modest or non-significant effect on blood pressure, continued treatment or combination therapy with a diuretic leads to a more pronounced and clinically significant reduction in blood pressure.[1][2][3][4] The variability in outcomes between studies highlights the importance of treatment duration and concomitant medications in assessing the efficacy of this compound.

Comparison of Pharmacokinetic Parameters

The pharmacokinetic profile of this compound, particularly its oral bioavailability, has been a subject of investigation. High intersubject variability in pharmacokinetic parameters has been consistently reported.

Study / Laboratory SurrogateDoseCmax (ng/mL)Tmax (h)Oral BioavailabilityKey ObservationCitation
Study D200 mg4-60.25-2<1%High intersubject variability[5][6]
Study D300 mg23-270.25-2<1%High intersubject variability[5][6]
Study D600 mg65-830.25-2<1%High intersubject variability[5][6]
Study ENot specifiedHighly variable0.9-1.6Low (<6% in animal models)Rapid absorption[7][8]
Study FSingle ascending oral doses (100-1600 mg)Dose-dependentNot specifiedBelow 1%Plasma concentrations fluctuated widely[2]

Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration

Across different studies, this compound consistently demonstrates low oral bioavailability and significant variability in plasma concentrations among individuals.[2][5][6][7][8] This high variability is a critical factor to consider when evaluating the reproducibility of its effects, as it can lead to inconsistent therapeutic responses.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are representative protocols for key experiments cited in the studies.

Measurement of Plasma Renin Activity (PRA)

The measurement of PRA is a key indicator of this compound's target engagement. A common method involves the quantification of angiotensin I generated from endogenous angiotensinogen by renin.

Protocol:

  • Blood Collection: Whole blood is collected in tubes containing a renin inhibitor-compatible anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation. Care is taken to avoid cryoactivation of prorenin by maintaining the sample at room temperature before pH adjustment.

  • Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C to allow for the enzymatic generation of angiotensin I by renin, while the other is kept at 0-4°C to serve as a baseline. The pH is typically adjusted to around 6.0.

  • Quantification of Angiotensin I: The generated angiotensin I is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Calculation of PRA: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 0°C samples and is expressed as ng/mL/h.

Note: The presence of renin inhibitors like this compound can interfere with PRA assays. Antibody-capture methods may reduce this interference.[9]

Clinical Trial Protocol for Antihypertensive Efficacy

The following is a generalized workflow for a clinical trial designed to assess the antihypertensive effects of this compound.

Protocol:

  • Patient Recruitment: Patients with a diagnosis of essential hypertension, meeting specific inclusion and exclusion criteria (e.g., age, baseline blood pressure), are enrolled.

  • Washout Period: A washout period of at least 3 weeks is implemented, during which patients discontinue their existing antihypertensive medications.

  • Placebo Run-in: A single-blind placebo period of approximately 8 days is conducted to establish a stable baseline blood pressure.

  • Randomization and Treatment: Patients are randomized to receive either this compound (at a specified dose, e.g., 600 mg daily) or a placebo in a double-blind manner.

  • Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study period.

  • Pharmacodynamic and Pharmacokinetic Sampling: Blood samples are collected to measure plasma this compound concentrations, PRA, and angiotensin II levels.

  • Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and other parameters between the this compound and placebo groups.

Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Site of this compound Action

The following diagram illustrates the RAAS cascade and the point of inhibition by this compound.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE (from Lungs) Renin Renin This compound This compound This compound->Renin Inhibits Aldosterone Aldosterone Secretion Angiotensin_II_Adrenal->Aldosterone Clinical_Trial_Workflow Start Patient Recruitment (Essential Hypertension) Washout Medication Washout Period Start->Washout Placebo_Run_in Single-Blind Placebo Run-in Washout->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Arm A Placebo_Group Placebo Control Randomization->Placebo_Group Arm B Monitoring Blood Pressure Monitoring & PK/PD Sampling Treatment_Group->Monitoring Placebo_Group->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Remikiren

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for the proper disposal of Remikiren, a potent renin inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

This compound: Safety and Hazard Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1]. The primary disposal route for this compound and its containers is through an approved waste disposal plant[1].

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, aiding in its proper handling and disposal.

PropertyValueSource
Molecular FormulaC₃₃H₅₀N₄O₆S[1]
Molecular Weight630.84 g/mol [1]
CAS Number126222-34-2[1]
Melting Point349.84 °C[2]
Boiling Point970.2 °C[2]
GHS ClassificationAcute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard StatementsH302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]

Standard Operating Procedure for this compound Disposal

This section outlines the step-by-step protocol for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn[1]:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant protective gloves.

  • Body Protection: Impervious clothing to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used, especially if dust or aerosols are generated.

Waste Segregation and Collection
  • Solid Waste: Collect un-dispensed this compound powder, contaminated lab consumables (e.g., weigh boats, contaminated gloves, wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, often in regular trash[3]. However, all labels with protected information should be removed or defaced[4][5].

Spill Management

In the event of a spill, follow these procedures[1]:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full PPE as described above.

  • For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

  • For solid spills: Carefully sweep or vacuum the spilled solid, avoiding dust generation.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

  • Prevent any spilled material from entering drains or water courses.

Storage of Waste
  • Store hazardous waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

  • Ensure containers are kept tightly sealed.

  • Store waste away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

Final Disposal
  • The ultimate disposal method for this compound is through an approved and licensed waste disposal contractor[1]. This typically involves incineration at a high temperature to ensure complete destruction of the compound.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[3].

  • Ensure all waste is properly documented according to institutional and regulatory requirements.

Experimental Protocols

There are no specific experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. The recommended and safest approach is to handle it as chemical waste and transfer it to a specialized disposal facility. The procedures outlined above represent the standard protocol for preparing this type of waste for disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Remikiren_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Storage & Disposal start Identify this compound Waste (Solid, Liquid, Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste into Labeled, Sealed Containers ppe->segregate spill_check Is there a spill? segregate->spill_check contain_spill Contain and Clean Spill (Use absorbent for liquids, sweep solids) spill_check->contain_spill Yes store_waste Store Waste in a Secure, Ventilated Area spill_check->store_waste No collect_spill_waste Collect Spill Residue as Hazardous Waste contain_spill->collect_spill_waste collect_spill_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Pickup by Approved Waste Disposal Contractor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Remikiren

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Remikiren is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and immediate safety measures based on available data.

Physicochemical and Hazard Data

A summary of the known physical, chemical, and hazard properties of this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.

PropertyValueReference
Molecular Formula C₃₃H₅₀N₄O₆S[1]
Molecular Weight 630.84 g/mol [1]
CAS Number 126222-34-2[1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[1]
Occupational Exposure Limits No occupational exposure limit values have been established for this product.[1]
Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents.[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[1]DC Chemicals, 2025-11-02[1]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Impervious clothing, such as a lab coat or disposable coveralls.
Respiratory Protection A suitable respirator should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or as a precaution. Use only in areas with appropriate exhaust ventilation.[1]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is crucial to prevent contamination and accidental exposure.

Remikiren_Handling_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Area weigh_dissolve Weighing and Dissolving (in ventilated enclosure) don_ppe->weigh_dissolve 2. Enter Handling Area experiment Conduct Experiment weigh_dissolve->experiment 3. Prepare Compound decontaminate Decontaminate Surfaces (e.g., with alcohol) experiment->decontaminate 4. After Experiment doff_ppe Doff PPE decontaminate->doff_ppe 5. Clean Work Area waste_collection Collect Contaminated Waste doff_ppe->waste_collection 6. Remove PPE waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal 7. Segregate Waste

Caption: Workflow for safe handling and disposal of this compound.

Procedural Guidance

Handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure an eye-wash station and safety shower are readily accessible.[1]

    • Before handling, all personnel must don the appropriate PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • Avoid the formation of dust and aerosols.[1]

    • All weighing and solution preparation should be conducted within a ventilated enclosure.

  • Experimentation:

    • Handle the compound with care to avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

Accidental Release Measures:

  • Personal Precautions: In case of a spill, use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[1]

  • Methods for Cleaning Up: For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[1]

Disposal Plan:

  • Waste Collection: Collect all contaminated materials (e.g., gloves, vials, absorbent pads) in a designated, sealed container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.